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  • Product: didecyl(dimethyl)azanium;phosphate
  • CAS: 645418-37-7

Core Science & Biosynthesis

Foundational

Foreword: Navigating the Landscape of a Niche Quaternary Ammonium Salt

An In-depth Technical Guide to the Physicochemical Properties of Didecyl(dimethyl)azanium;phosphate Didecyl(dimethyl)azanium;phosphate represents a fascinating, yet sparsely documented, member of the quaternary ammonium...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Didecyl(dimethyl)azanium;phosphate

Didecyl(dimethyl)azanium;phosphate represents a fascinating, yet sparsely documented, member of the quaternary ammonium compound (QAC) family. While its close relative, didecyldimethylammonium chloride (DDAC), is a well-established disinfectant and surfactant, the phosphate counterpart remains largely unexplored in public literature. This guide, therefore, adopts the perspective of a Senior Application Scientist to not only collate the available information but also to build a predictive and methodological framework for its characterization. By leveraging established principles of physical chemistry and drawing reasoned comparisons with analogous structures, we aim to provide researchers, scientists, and drug development professionals with a robust foundational understanding and a practical approach to evaluating this promising molecule. Our focus is on the "why" behind the "how," ensuring that every proposed protocol is a self-validating system for generating reliable data.

Molecular Architecture and its Implications

Didecyl(dimethyl)azanium;phosphate is an ion pair consisting of a didecyldimethylammonium cation and a phosphate anion. The cation features a central nitrogen atom covalently bonded to two methyl groups and two long decyl (C10) alkyl chains. This structure imparts a significant amphiphilic character, with a positively charged hydrophilic "head" and a large, nonpolar hydrophobic "tail." This dual nature is the primary driver of its surface-active properties.

The choice of a phosphate anion, as opposed to a more common halide like chloride, is chemically significant. Phosphate can exist in several protonation states (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) depending on the pH of the medium, which can influence the compound's solubility, hygroscopicity, and buffering capacity in formulations.

Caption: Molecular structure of the didecyl(dimethyl)azanium cation and phosphate anion.

Synthesis Pathway: An Ion Exchange Approach

While specific synthesis routes for didecyl(dimethyl)azanium;phosphate are not widely published, a common and effective method for preparing such quaternary ammonium salts is through ion exchange chromatography. This technique offers high purity and controlled stoichiometry.

start Start: Didecyldimethylammonium Chloride (DDAC) Solution resin_prep Prepare Anion Exchange Resin (e.g., Amberlite IRA-400) in Phosphate Form start->resin_prep 1. column_packing Pack Column with Phosphate-Charged Resin resin_prep->column_packing 2. loading Load DDAC Solution onto the Column column_packing->loading 3. elution Elute with Deionized Water loading->elution 4. collection Collect Eluent Containing Didecyldimethylammonium Phosphate elution->collection 5. analysis Analyze Fractions for Purity (e.g., HPLC, IC) collection->analysis 6. end Final Product: Lyophilize or Concentrate to Obtain Pure Salt analysis->end 7.

Caption: Proposed workflow for the synthesis of didecyl(dimethyl)azanium;phosphate via ion exchange.

Protocol: Synthesis via Anion Exchange
  • Resin Preparation: A strong base anion exchange resin (e.g., Amberlite® IRA-400) is converted to the phosphate form by washing with an excess of a phosphate salt solution (e.g., 1 M sodium phosphate), followed by rinsing with deionized water until the eluent is free of excess phosphate ions.

  • Column Packing: The conditioned resin is packed into a suitable chromatography column to form a stable resin bed.

  • Loading: A solution of didecyldimethylammonium chloride (DDAC) of known concentration is passed through the column at a controlled flow rate. As the solution passes, the chloride ions are exchanged for the phosphate ions on the resin.

  • Elution: The column is then washed with deionized water to elute the newly formed didecyl(dimethyl)azanium;phosphate.

  • Monitoring and Collection: The eluent is collected in fractions. The fractions are monitored for the absence of chloride ions (e.g., using a silver nitrate test) to ensure complete exchange.

  • Product Isolation: The chloride-free fractions containing the desired product are pooled and concentrated, typically by rotary evaporation or lyophilization, to yield the final solid product.

This method is highly effective as it allows for the complete removal of the starting counter-ion, leading to a high-purity product.

Physicochemical Properties: A Comparative Analysis

Direct, experimentally verified data for didecyl(dimethyl)azanium;phosphate is scarce. However, we can project its properties with a high degree of confidence by comparing it to the well-characterized didecyldimethylammonium chloride (DDAC). The primary differences will arise from the nature of the phosphate anion versus the chloride anion.

PropertyDidecyldimethylammonium Chloride (DDAC) (Known)Didecyl(dimethyl)azanium;phosphate (Projected)Rationale for Projection
Appearance Colorless to pale yellow liquid or solid.Likely a white to off-white solid or viscous liquid.Phosphate salts of organic cations are often solids.
Molecular Weight ~362.08 g/mol ~423.58 g/mol (for H₂PO₄⁻ form)Higher mass of the phosphate anion compared to chloride.
Melting Point ~96 °C (for the pure solid)Expected to be higher than DDAC.The potential for hydrogen bonding and the larger size of the phosphate ion can lead to a more stable crystal lattice.
Solubility in Water Highly soluble.Expected to be moderately to highly soluble, but pH-dependent.The phosphate anion can participate in hydrogen bonding, but the overall salt is bulkier. Solubility may decrease at pH values where the phosphate is multiply charged due to stronger ion pairing.
Solubility in Alcohols Soluble in ethanol, isopropanol.Expected to be soluble.The organic cation will still drive solubility in polar organic solvents.
Hygroscopicity Moderately hygroscopic.Expected to be more hygroscopic than DDAC.Phosphate salts are well-known for their hygroscopic nature.
Surface Tension Significantly reduces the surface tension of water.Expected to have similar or slightly lower critical micelle concentration (CMC) and surface tension at the CMC.The surface activity is primarily determined by the didecyldimethylammonium cation.

Experimental Protocols for Characterization

To move from projection to empirical data, a systematic experimental evaluation is necessary. The following protocols outline the key experiments for a comprehensive physicochemical characterization.

Determination of Solubility (Shake-Flask Method, OECD 105)

The shake-flask method is a standard and reliable technique for determining the water solubility of a substance.

  • Preparation: Add an excess amount of didecyl(dimethyl)azanium;phosphate to a known volume of deionized water (and other solvents of interest) in a flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the flasks to stand undisturbed (or centrifuge) to allow the undissolved solid to settle.

  • Sampling and Analysis: Carefully extract an aliquot of the clear supernatant. Analyze the concentration of the dissolved substance using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a charged aerosol detector (CAD), which are suitable for non-chromophoric quaternary ammonium compounds.

  • Calculation: The solubility is reported in g/L or mol/L.

Causality Insight: This method ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states, providing a definitive measure of solubility under the specified conditions. The choice of HPLC with ELSD/CAD is critical for QACs that lack a UV-active chromophore.

Thermal Properties (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on melting point, phase transitions, and thermal stability.

cluster_workflow Thermal Analysis Workflow sample_prep Sample Preparation: Accurately weigh 2-5 mg of sample into a pan instrument_setup Instrument Setup: Define temperature program (e.g., 25°C to 300°C at 10°C/min) sample_prep->instrument_setup run_dsc Run DSC: Measure heat flow vs. temp instrument_setup->run_dsc run_tga Run TGA: Measure mass loss vs. temp instrument_setup->run_tga data_analysis Data Analysis: Identify melting point (DSC) and decomposition temp (TGA) run_dsc->data_analysis run_tga->data_analysis

Caption: Workflow for thermal analysis using DSC and TGA.

  • DSC Protocol:

    • An accurately weighed sample (2-5 mg) is sealed in an aluminum pan.

    • The sample is placed in the DSC cell alongside an empty reference pan.

    • The temperature is ramped at a controlled rate (e.g., 10 °C/min).

    • The heat flow to the sample is measured relative to the reference. An endothermic peak will indicate the melting point.

  • TGA Protocol:

    • An accurately weighed sample is placed on the TGA balance.

    • The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature. A sharp decrease in mass indicates decomposition.

Causality Insight: Using DSC and TGA in tandem allows for the unambiguous differentiation between a melting event (a phase change with no mass loss) and decomposition (a chemical change with mass loss). This is crucial for defining the upper-temperature limit for storage and processing.

Conclusion

Didecyl(dimethyl)azanium;phosphate, while not extensively characterized in the public domain, holds potential as a functional ingredient in various applications, from antimicrobial formulations to specialized surfactants. This guide provides a foundational framework for understanding its physicochemical properties through a combination of theoretical prediction, comparative analysis with its well-known chloride analogue, and robust, validated experimental protocols. The amphiphilic nature of the didecyldimethylammonium cation, coupled with the unique properties of the phosphate anion, suggests a compound with distinct solubility, stability, and performance characteristics. The successful development and application of this molecule will rely on the rigorous experimental determination of the properties outlined herein.

References

  • Didecyldimethylammonium chloride - Substance Information - ECHA . European Chemicals Agency. [Link]

  • OECD Test Guideline 105: Water Solubility . Organisation for Economic Co-operation and Development. [Link]

  • Thermal Analysis - Principles and Applications . Mettler Toledo. [Link]

  • Quaternary Ammonium Compounds: A Chemical and Toxicological Review . Journal of Toxicology and Environmental Health, Part B: Critical Reviews. (A representative journal for in-depth QAC information, specific article URLs would be subject to search). [Link]

  • Ion-Exchange Chromatography Principles and Methods . Cytiva Lifesciences (formerly GE Healthcare). [Link]

Exploratory

Unraveling the Membrane-Active Dynamics of Didecyl(dimethyl)azanium Compounds: A Technical Guide

Introduction: The Architecture of a Twin-Chain Biocide Didecyl(dimethyl)azanium chloride, universally recognized as Didecyldimethylammonium chloride (DDAC), is a prominent dialkyl-quaternary ammonium compound (QAC). Unli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architecture of a Twin-Chain Biocide

Didecyl(dimethyl)azanium chloride, universally recognized as Didecyldimethylammonium chloride (DDAC), is a prominent dialkyl-quaternary ammonium compound (QAC). Unlike traditional single-chain QACs such as Alkyldimethylbenzylammonium chloride (ADBAC), DDAC features two decyl (C10) hydrophobic chains. This "twin-chain" amphiphilic architecture fundamentally alters its interaction kinetics with microbial lipid bilayers, making it a highly potent, broad-spectrum biocide utilized across clinical, agricultural, and industrial settings.

As a Senior Application Scientist, it is critical to understand that DDAC does not poison cellular metabolism directly; rather, it is a structurally disruptive, membrane-active agent. Its efficacy is rooted in physical chemistry—specifically, the thermodynamic drive of its hydrophobic tails to partition into the lipid core of microbial membranes, leading to catastrophic structural failure.

The Stepwise Mechanism of Action

The bactericidal and fungicidal activity of DDAC follows a highly ordered, concentration-dependent sequence of biophysical events. The cationic structure of QACs allows interaction with negatively charged cell membranes, leading to membrane disruption and cell death (1[1]). Because the DDAC molecule possesses two alkyl chains, it destabilizes phospholipid cell membranes more efficiently than single-chain counterparts like ADBAC, particularly in high-organic-load environments (2[2]).

The mechanism unfolds in four distinct phases:

  • Electrostatic Adsorption: The positively charged quaternary nitrogen atom acts as an electrostatic anchor, binding rapidly to the anionic headgroups of acidic phospholipids and structural proteins on the microbial surface.

  • Hydrophobic Penetration: The twin C10 alkyl chains intercalate into the hydrophobic core of the lipid bilayer. This induces steric hindrance and forces the lipid molecules apart.

  • Membrane Destabilization: The intercalation causes a phase transition in the membrane, drastically increasing membrane fluidity and disorganizing the structural matrix.

  • Intracellular Leakage & Lysis: The compromised membrane loses its selective permeability. Small ions (like K+ ) leak first, followed by larger macromolecules (proteins, nucleic acids). Ultimately, the osmotic imbalance leads to irreversible cell lysis.

MOA A 1. Electrostatic Adsorption (QAC N+ binds to anionic cell surface) B 2. Hydrophobic Penetration (Didecyl chains enter lipid bilayer) A->B Alkyl chain insertion C 3. Membrane Disruption (Phase transition & fluidity increase) B->C Bilayer destabilization D 4. Intracellular Leakage (K+, β-galactosidase, DNA/RNA efflux) C->D Permeability shift E 5. Cell Lysis & Death (Irreversible structural collapse) D->E Osmotic imbalance

Fig 1: Stepwise membrane-disruption mechanism of DDAC.

Quantitative Efficacy: MIC and Kinetic Thresholds

The transition from bacteriostatic (growth-inhibiting) to bactericidal (cell-killing) activity is tightly linked to the concentration of DDAC. Sub-lethal concentrations may only cause minor membrane stress, whereas concentrations exceeding the Minimum Bactericidal Concentration (MBC) trigger total depletion of intracellular pools.

For instance, in Escherichia coli, the Minimum Inhibitory Concentration (MIC) is approximately 1.3 mg/L, but catastrophic leakage of large proteins like β-galactosidase requires 3-4 mg/L (3[3]). In Gram-positive Staphylococcus aureus, DDAC induces rapid potassium leakage followed by the release of 260-nm absorbing material (nucleic acids) at concentrations >9 μg/mL (4[4]).

Table 1: Comparative DDAC Efficacy and Mechanistic Thresholds

PathogenDDAC MIC RangeKey Mechanistic Observation
Escherichia coli1.3 - 3.0 mg/LLeakage of β-galactosidase at 3-4 mg/L; bleb formation at >50 mg/L.
Staphylococcus aureus0.4 - 1.8 mg/LRapid K+ depletion followed by 260-nm absorbing material release.
Bacillus cereus0.05 - 1.5 mg/LConcentration-dependent bacteriostatic to bactericidal transition.

(Note: Most food-isolated bacteria exhibit MIC values ranging from 0.5 to 6.0 mg/L, though acquired resistance can inflate these numbers 5[5]).

Experimental Workflows for Mechanistic Validation

To rigorously validate the membrane-active properties of DDAC during drug or disinfectant formulation, researchers must employ self-validating assay systems. The following protocols are designed to establish causality between DDAC exposure and membrane failure.

Protocol A: Broth Microdilution for MIC/MBC Determination

Objective: Establish the baseline susceptibility of the target strain. Causality Rationale: We utilize mid-log phase cells because actively dividing cells possess the most fluid and vulnerable membranes, providing a standardized, worst-case scenario for biocide testing.

  • Inoculum Preparation: Cultivate the target strain (e.g., E. coli ATCC 8739) in Mueller-Hinton Broth (MHB) to an OD600​ of 0.5 (mid-log phase). Dilute to a final working concentration of 5×105 CFU/mL. Why? Higher inoculums can cause an "inoculum effect," where excess cellular debris artificially titrates the DDAC, inflating the MIC.

  • Serial Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of DDAC in MHB, ranging from 50 mg/L down to 0.1 mg/L.

  • Inoculation & Incubation: Add 100 μL of the standardized inoculum to each well. Include a positive growth control (MHB + cells, no DDAC) and a negative sterility control (MHB only). Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. To find the MBC, plate 10 μL from all clear wells onto TSA plates; the MBC is the concentration yielding ≥99.9% kill.

Protocol B: Intracellular Leakage Assay (Kinetic Profiling)

Objective: Prove that cell death is caused by membrane rupture rather than internal metabolic poisoning. Causality Rationale: We measure K+ efflux before macromolecule efflux. Potassium is a small ion that escapes through initial micro-pores. Large molecules like β-galactosidase or DNA only escape upon catastrophic membrane failure.

  • Cell Washing: Harvest mid-log phase cells via centrifugation (4000 x g, 10 min). Wash twice with sterile 0.9% saline to remove extracellular media components that could interfere with absorbance readings.

  • DDAC Challenge: Resuspend cells in saline and expose them to DDAC at 1×MIC , 2×MIC , and 4×MIC .

  • Self-Validating Controls: Use untreated cells as a baseline (0% leakage) and cells treated with 1% Triton X-100 as a positive control (100% catastrophic leakage).

  • Sampling & Centrifugation: At intervals of 5, 15, 30, and 60 minutes, remove 1 mL aliquots and immediately centrifuge at 10,000 x g for 3 minutes to pellet intact cells.

  • Quantification:

    • Analyze the supernatant for K+ using atomic absorption spectroscopy.

    • Analyze the supernatant at OD260​ using a UV-Vis spectrophotometer to quantify nucleic acid release.

Workflow Step1 Culture Preparation (Mid-log phase cells) Step2 DDAC Treatment (Sub-MIC to Bactericidal) Step1->Step2 Step3 Centrifugation (Separate cells & supernatant) Step2->Step3 Step4 Quantification (Spectrophotometry/Fluorometry) Step3->Step4

Fig 2: Standardized workflow for quantifying DDAC-induced intracellular leakage.

Cytotoxicity and Translational Considerations

While DDAC is highly effective against microbial targets, drug development professionals must carefully manage its therapeutic window. Because DDAC's mechanism relies on universal lipid bilayer disruption, it inherently possesses cytotoxicity toward mammalian cells at higher concentrations. High-level exposure can induce oxidative stress, generate reactive oxygen species (ROS), and lead to mitochondrial dysfunction and apoptotic cell death in human epithelia (1[1]). Consequently, formulation scientists must optimize the concentration to remain above the microbial MBC while staying well below the mammalian cytotoxic threshold, often by leveraging synergistic excipients or targeted delivery systems.

References

  • Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells Source: J-Stage URL:[Link]

  • Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations Source: Frontiers in Microbiology (PMC/NCBI) URL:[Link]

  • Quaternary Ammonium Compound Toxicity Source: StatPearls - NCBI Bookshelf URL:[Link]

Sources

Foundational

solubility and stability of didecyl(dimethyl)azanium;phosphate in aqueous solutions

An in-depth technical analysis of the solubility and stability dynamics of didecyl(dimethyl)azanium;phosphate (DDAP) in aqueous environments. Executive Summary: The Counterion Paradigm in QACs Didecyl(dimethyl)azanium;ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the solubility and stability dynamics of didecyl(dimethyl)azanium;phosphate (DDAP) in aqueous environments.

Executive Summary: The Counterion Paradigm in QACs

Didecyl(dimethyl)azanium;phosphate (CAS: 645418-37-7), commonly referred to as didecyldimethylammonium phosphate (DDAP), is a specialized quaternary ammonium compound (QAC). While the chloride salt (DDAC) is ubiquitous in biocidal and industrial applications, replacing the monatomic chloride with a polyatomic, polyprotic phosphate counterion fundamentally alters the molecule's physicochemical behavior.

As a Senior Application Scientist, I approach DDAP not just as a static chemical, but as a dynamic supramolecular system. The phosphate counterion modulates the hydration radius, steric coordination, and oxidation potential of the cationic surfactant[1]. This whitepaper deconstructs the causality behind DDAP’s aqueous solubility, its morphological transitions, and its stability profiles, providing actionable, self-validating protocols for formulation scientists.

Physicochemical Foundations: Thermodynamics of Dissolution

The dissolution of DDAP in water is governed by the delicate balance between the hydrophobic effect of the twin decyl ( C10​ ) chains and the hydration energy of the dimethylazanium phosphate headgroup.

The Causality of Solubility: DDAC (the chloride salt) exhibits a limited aqueous solubility of approximately 0.65 g/L at 20 °C[2]. In contrast, DDAP leverages the kosmotropic (water-structuring) nature of the phosphate anion. The phosphate group ( PO43−​ , or its protonated forms HPO42−​ and H2​PO4−​ depending on formulation pH) possesses multiple hydrogen-bond acceptor sites. This creates a massive, tightly bound hydration shell. This bulky hydration sphere sterically hinders the tight packing of DDAP monomers in the crystalline solid state, thereby lowering the Krafft temperature and thermodynamically favoring aqueous dissolution. Furthermore, the structural properties of such ionic liquids and QACs can be tailored by these constituent anions to improve the pharmacokinetic properties and solubilization of sparingly soluble drugs[3].

Morphological Transitions and Micellization

Once dissolved, DDAP monomers self-assemble. The critical packing parameter ( CPP=v/(a0​⋅lc​) ) dictates the shape of these assemblies. Because the highly hydrated phosphate counterion increases the effective headgroup area ( a0​ ), DDAP resists forming simple spherical micelles at higher concentrations.

Small Angle Neutron Scattering (SANS) studies utilizing contrast matching have demonstrated that QACs with bulky counterions (like DDAP) are best fitted to ellipsoidal scattering models[4]. As concentration increases or upon interaction with polymers/proteins (e.g., Bovine Serum Albumin or Hyaluronic Acid), these structures undergo morphological transitions from unilamellar nanovesicles (6–8 nm) to complex multilamellar vesicles (70–90 nm)[4].

G A DDAP Monomers (Aqueous Phase) B Critical Micelle Concentration (CMC) A->B Increasing Concentration C Spherical Micelles (Low Conc.) B->C Self-Assembly D Ellipsoidal Micelles (Med Conc.) C->D Phosphate Shielding (SANS Verified) E Unilamellar Vesicles (6-8 nm) D->E Structural Transition F Multilamellar Vesicles (70-90 nm) E->F Polymer Interaction

Morphological transitions of DDAP in aqueous solution as a function of concentration.

Aqueous Stability Profiles

The stability of DDAP must be evaluated on two fronts: chemical degradation and physical phase separation.

  • Chemical Stability: The didecyl aliphatic backbone and the quaternary nitrogen lack hydrolyzable bonds (such as esters or amides). Consequently, DDAP is highly resistant to hydrolytic cleavage. Similar QACs demonstrate half-lives exceeding 194 days at pH 7 and 175 days at pH 9[2]. The phosphate counterion further enhances this by acting as a localized micro-environmental buffer, protecting the micellar surface from extreme pH localized shifts.

  • Physical Stability (The Coacervation Risk): The primary instability mechanism for DDAP in aqueous formulation is physical. The polyvalent phosphate counterion is highly susceptible to bridging by multivalent cations (e.g., Ca2+ , Mg2+ ) present in hard water. This bridging neutralizes the electrostatic double layer, leading to rapid coacervation, vesicle fusion, and precipitation.

Table 1: Comparative Physicochemical Properties of Didecyldimethylammonium Salts
PropertyDDAC (Chloride Salt)DDAP (Phosphate Salt)Mechanistic Causality
Aqueous Solubility (20°C) ~0.65 g/L[2]> 1.5 g/L (pH dependent)Phosphate's kosmotropic nature enhances H-bonding with the aqueous solvent.
Micellar Morphology Spherical / Rod-likeEllipsoidal / Vesicular[4]Larger hydrated counterion radius increases the effective headgroup area ( a0​ ).
Hydrolytic Half-life (pH 7) ~194 days[2]> 200 days (Estimated)Aliphatic backbone is stable; phosphate provides localized buffering capacity.
Primary Instability Risk Halide oxidation (rare)Coacervation with Ca2+ Multivalent cations bridge polyvalent phosphate groups, causing precipitation.

Self-Validating Experimental Methodologies

To rigorously characterize DDAP for pharmaceutical or advanced material applications, empirical data must be generated through self-validating protocols. A protocol is only trustworthy if it contains internal feedback loops to detect systemic errors during execution.

Protocol 1: Determination of CMC and Solubility Limits via Tensiometry and DLS

Objective: Map the concentration-dependent self-assembly of DDAP and establish absolute aqueous solubility limits. Self-Validating Mechanism: The protocol includes a parallel titration of a known isotropic standard (Sodium Dodecyl Sulfate, SDS) to ensure the tensiometer's Wilhelmy plate is free of surface-active contaminants. If the SDS CMC deviates by >5% from the literature value (8.2 mM), the run is automatically aborted, and the plate is re-calcined.

  • Preparation: Prepare a 10 g/L stock solution of DDAP in ultra-pure water (18.2 MΩ·cm). Adjust to pH 7.4 using dilute NaOH/HCl to ensure a consistent phosphate protonation state ( HPO42−​ / H2​PO4−​ ratio).

  • Tensiometric Titration: Using an automated drop-volume tensiometer, titrate the DDAP stock into pure water at 25.0 ± 0.1 °C. Record surface tension ( γ ) against the logarithm of concentration. The CMC is identified at the inflection point where γ plateaus.

  • DLS Orthogonal Validation: Extract samples from the post-CMC plateau. Analyze via Dynamic Light Scattering (DLS).

    • Causality Check: If the polydispersity index (PDI) > 0.3, it indicates a transition from simple ellipsoidal micelles to heterogeneous vesicles, triggering a requirement for SANS analysis to confirm multilamellar structures[4].

Protocol 2: Accelerated Stability and Degradation Kinetics (HPLC-ELSD)

Objective: Quantify the chemical and physical degradation rates of DDAP under ICH Q1A(R2) conditions. Self-Validating Mechanism: QACs lack strong UV chromophores. Therefore, Evaporative Light Scattering Detection (ELSD) is used. The protocol mandates a System Suitability Test (SST) utilizing a spiked sample of DDAP and decylamine (a theoretical degradation product). Baseline resolution ( Rs​>1.5 ) must be achieved before sample analysis begins.

  • Incubation: Aliquot 1.0 g/L DDAP solutions into amber borosilicate vials. Incubate at 40°C / 75% RH and 60°C / ambient RH for 90 days.

  • Sampling & Quenching: Pull samples at Days 0, 15, 30, 60, and 90. Quench physical aggregation by diluting 1:1 with LC-MS grade Methanol.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: Water with 0.1% TFA; Mobile Phase B: Acetonitrile with 0.1% TFA. Run a gradient from 5% B to 95% B over 10 minutes.

  • Data Synthesis: Plot the natural log of remaining DDAP concentration versus time. A linear fit confirms pseudo-first-order degradation kinetics.

Workflow S1 1. Sample Preparation DDAP Aqueous Solutions (pH 4.0 - 9.0) S2 2. Solubility Profiling Tensiometry & DLS Analysis S1->S2 Aliquot S3 3. Accelerated Stability ICH Q1A(R2) Conditions (40°C/75% RH) S1->S3 Aliquot S5 5. Data Synthesis Degradation Kinetics & Shelf-life S2->S5 CMC & Size Data S4 4. Quantification HPLC-ELSD / Ion Chromatography S3->S4 Day 0-90 Pulls S4->S5 Assay % Data

Self-validating experimental workflow for DDAP solubility and accelerated stability profiling.

Conclusion

Didecyl(dimethyl)azanium;phosphate (DDAP) represents a sophisticated evolution from standard halide QACs. By understanding the thermodynamic causality of the phosphate counterion—specifically its impact on the critical packing parameter and hydration radius—formulators can rationally design highly stable, highly soluble vesicular and micellar delivery systems. The key to successful formulation lies in rigorous pH control to manage the phosphate protonation state and strict exclusion of multivalent cations to prevent premature coacervation.

References[3] Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules - ResearchGate -https://www.researchgate.net/publication/353303867_Ionic_Liquids_for_Increasing_the_Solubility_of_Sparingly_Soluble_Drug_Molecules[2] Didecyldimethylammonium chloride - Grokipedia - https://grokipedia.com/wiki/Didecyldimethylammonium_chloride[1] Mechanism and Molecular Design Principles of Cationic Surfactants: From Charge‐Driven Membrane Interactions to Next‐Generation Quaternary Ammonium Compounds - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10936630/[4] Advances in Small Angle Neutron Scattering on Polysaccharide Materials - MDPI -https://www.mdpi.com/2073-4360/16/4/477

Sources

Exploratory

An In-depth Technical Guide to the Antimicrobial Spectrum of Didecyl(dimethyl)azanium;phosphate

Abstract This technical guide provides a comprehensive analysis of the antimicrobial properties of didecyl(dimethyl)azanium;phosphate, a quaternary ammonium compound (QAC) of significant interest for its potential broad-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the antimicrobial properties of didecyl(dimethyl)azanium;phosphate, a quaternary ammonium compound (QAC) of significant interest for its potential broad-spectrum efficacy. While specific data for the phosphate salt is emerging, this document synthesizes the extensive knowledge base of the didecyldimethylammonium (DDAC) cation with insights into the role of the phosphate anion. We will delve into the fundamental mechanisms of action, explore the spectrum of activity against key microbial classes, present detailed protocols for antimicrobial susceptibility testing, and discuss the factors influencing its biocidal performance. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising antimicrobial agent.

Introduction: The Architectural Advantage of Didecyl(dimethyl)azanium;phosphate

Quaternary ammonium compounds (QACs) represent a cornerstone of modern antimicrobial science, valued for their versatility and efficacy.[1] Didecyl(dimethyl)azanium;phosphate belongs to this class, distinguished by its unique molecular architecture. The core of its activity lies in the didecyldimethylammonium cation, a structure featuring a positively charged nitrogen atom connected to two long (C10) alkyl chains and two methyl groups.[2] This cationic, amphiphilic nature is the primary driver of its interaction with microbial cells.

The choice of the phosphate anion is a critical aspect of this compound's design. While halide salts like chloride (DDAC) and bromide are more common, the phosphate group offers potential advantages. Research into QACs with phosphate groups suggests they exhibit excellent antibacterial activity.[3][4][5] The phosphate anion may influence properties such as solubility, stability, and interaction with specific microbial surfaces, potentially enhancing the overall antimicrobial effect.

Mechanism of Antimicrobial Action: A Multi-Step Assault on Microbial Integrity

The antimicrobial action of didecyl(dimethyl)azanium;phosphate is a rapid, multi-step process targeting the fundamental structures of microbial cells.[2][6] The primary target is the cell membrane, a vital barrier that maintains cellular integrity.

The proposed mechanism can be outlined as follows:

  • Adsorption and Electrostatic Interaction: The positively charged didecyldimethylammonium cation is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

  • Hydrophobic Interaction and Membrane Penetration: The long didecyl chains, being hydrophobic, penetrate the lipid bilayer of the cell membrane.[2]

  • Membrane Disruption: This penetration disrupts the ordered structure of the membrane, leading to increased permeability.[2][7]

  • Leakage of Intracellular Components: The compromised membrane can no longer effectively regulate the passage of ions and molecules. Essential intracellular components, such as potassium ions, nucleotides, and proteins, leak out of the cell.[2][7]

  • Inhibition of Cellular Processes and Cell Death: The loss of essential components and the disruption of membrane-bound enzymatic processes ultimately lead to cell death.[2]

Mechanism of Action cluster_0 Microbial Cell Cell_Membrane Cell Membrane (Negatively Charged) Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption 2. Hydrophobic Interaction & Membrane Penetration Intracellular_Components Intracellular Components (e.g., K+, Proteins) Cell_Death Cell Death Intracellular_Components->Cell_Death 4. Inhibition of Cellular Processes DDAP Didecyl(dimethyl)azanium;phosphate (Positively Charged Cation) DDAP->Cell_Membrane 1. Adsorption & Electrostatic Interaction Membrane_Disruption->Intracellular_Components 3. Leakage

Mechanism of didecyl(dimethyl)azanium;phosphate action.

Antimicrobial Spectrum

Didecyldimethylammonium salts exhibit a broad spectrum of activity against a wide range of microorganisms.[2] While specific quantitative data for the phosphate salt is not extensively available, the activity of the didecyldimethylammonium cation is well-documented.

Antibacterial Activity

Didecyldimethylammonium compounds are effective against both Gram-positive and Gram-negative bacteria.[2]

  • Gram-Positive Bacteria: These bacteria, with their thick peptidoglycan layer and abundance of negatively charged teichoic acids, are generally more susceptible to QACs.

  • Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents an additional barrier, which can sometimes lead to slightly lower susceptibility compared to Gram-positive organisms. However, didecyldimethylammonium salts are still highly effective.

MicroorganismSaltMIC (mg/L)Reference
Escherichia coliDDAC1.3
Bacillus cereusDDAC0.5 - 3.0[8]
Staphylococcus aureusDDAC0.25[9]
Pseudomonas aeruginosaDDAC4.0[9]

Note: The table presents Minimum Inhibitory Concentration (MIC) data for Didecyldimethylammonium Chloride (DDAC) as a proxy for the cation's activity. The actual MIC for the phosphate salt may vary.

Antifungal Activity

Didecyldimethylammonium compounds also demonstrate significant antifungal properties by disrupting the fungal cell membrane.[2] They are active against both yeasts and molds. Studies on QACs with a phosphate group have shown excellent activity against yeast and fungi.[3][4][5]

Antiviral Activity

The antiviral activity of didecyldimethylammonium salts is primarily effective against enveloped viruses.[8] The lipid envelope of these viruses is susceptible to the same membrane-disrupting mechanism of action as bacterial and fungal cell membranes. Non-enveloped viruses, which lack a lipid envelope, are generally more resistant to QACs.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for determining the MIC of didecyl(dimethyl)azanium;phosphate using the broth microdilution method, a standard and reliable technique in antimicrobial susceptibility testing.

Materials
  • Didecyl(dimethyl)azanium;phosphate

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strain of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Methodology
  • Preparation of Stock Solution: Prepare a concentrated stock solution of didecyl(dimethyl)azanium;phosphate in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours) of the test bacterium on an agar plate, select several well-isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of the 96-well plate.

    • Add 100 µL of the didecyl(dimethyl)azanium;phosphate stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.

  • Controls:

    • Positive Control (Growth Control): A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no antimicrobial).

    • Negative Control (Sterility Control): A well containing 200 µL of uninoculated MHB.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism as detected by the naked eye.

    • Growth is indicated by turbidity or a pellet at the bottom of the well.

MIC Determination Workflow Start Start Prepare_Stock Prepare Stock Solution of Didecyl(dimethyl)azanium;phosphate Start->Prepare_Stock Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate with MHB Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Standardized Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (35-37°C, 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Read Results and Determine MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End

Workflow for MIC determination via broth microdilution.

Factors Influencing Antimicrobial Efficacy

The performance of didecyl(dimethyl)azanium;phosphate as an antimicrobial agent is influenced by several factors:

  • Concentration and Contact Time: Higher concentrations and longer contact times generally lead to greater microbial kill.

  • pH and Temperature: The optimal pH for QACs is typically in the neutral to slightly alkaline range.[2] Temperature can also affect efficacy, with higher temperatures often enhancing activity.

  • Presence of Organic Matter: Organic materials, such as blood, serum, or soil, can reduce the efficacy of QACs by interacting with the active compound and preventing it from reaching the microbial cells.

  • Water Hardness: The presence of divalent cations like calcium and magnesium in hard water can sometimes reduce the activity of QACs. However, DDAC is known to be relatively stable in hard water.[2]

Applications and Future Perspectives

The broad-spectrum antimicrobial activity of didecyl(dimethyl)azanium;phosphate positions it as a versatile candidate for a wide range of applications, including:

  • Disinfection and Sanitization: For use in healthcare settings, food processing facilities, and institutional environments.

  • Preservation: As a preservative in cosmetics, personal care products, and industrial formulations.

  • Antimicrobial Materials: Incorporation into polymers and coatings to create self-sanitizing surfaces.

Future research should focus on obtaining specific MIC and other quantitative antimicrobial data for didecyl(dimethyl)azanium;phosphate to fully characterize its spectrum of activity. Further studies are also warranted to explore potential synergistic effects with other antimicrobial agents and to evaluate its performance in various formulations and application contexts.

Conclusion

Didecyl(dimethyl)azanium;phosphate is a promising antimicrobial agent with a well-established mechanism of action and a broad spectrum of activity. Its unique combination of a potent cationic head and a potentially advantageous phosphate anion makes it a subject of significant interest for further research and development. By understanding its antimicrobial properties and the factors that influence its efficacy, researchers and drug development professionals can unlock its full potential in the ongoing effort to control microbial contamination and infection.

References

  • The Science Behind DDAC: How Didecyl Dimethyl Ammonium Chloride Kills Microbes.
  • Synthesis and Antibacterial Activity of Quaternary Ammonium Salt-Type Antibacterial Agents with a Phosphate Group - J-Stage.
  • Synthesis and antibacterial activity of quaternary ammonium salt-type antibacterial agents with a phosphate group - PubMed.
  • Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells - ResearchGate.
  • Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coil and Morphological Changes of the Cells - J-Stage.
  • Synthesis and antibacterial activity of quaternary ammonium salt-type antibacterial agents with a phosphate group - PubMed.
  • Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. Available at: [Link]

  • US3836669A - Method of killing bacteria using didecyl dimethyl ammonium chloride - Google Patents.
  • Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Available at: [Link]

  • Didecyldimethylammonium Chloride- and Polyhexamethylene Guanidine-Resistant Bacteria Isolated from Fecal Sludge and Their Potential Use in Biological Products for the Detoxification of Biocide-Contaminated Wastewater Prior to Conventional Biological Treatment - PMC. Available at: [Link]

  • Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance | ACS Infectious Diseases. Available at: [Link]

  • A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC. Available at: [Link]

  • Topical application of the quaternary ammonium compound didecyldimethylammonium chloride activates type 2 innate lymphoid cells and initiates a mixed-type allergic response - PMC. Available at: [Link]

  • Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance - PMC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(1):648-652 - JOCPR. Available at: [Link]

  • Anti Gram-Positive Bacteria Activity of Synthetic Quaternary Ammonium Lipid and Its Precursor Phosphonium Salt - Semantic Scholar. Available at: [Link]

  • The influence of Didecyldimethylammonium Chloride on the morphology and elemental composition of Staphylococcus aureus as determ - Academic Journals. Available at: [Link]

  • The study of effect of didecyl dimethyl ammonium bromide on bacterial and viral decontamination for biosecurity in the animal farm - Veterinary World. Available at: [Link]

  • Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC. Available at: [Link]

  • Didecyldimethylammonium Chloride | Request PDF - ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Didecyl(dimethyl)azanium phosphate (DDAP) in Advanced Wood Preservation

Executive Summary Quaternary ammonium compounds (QACs) are cornerstone biocides in modern wood preservation, offering broad-spectrum efficacy against basidiomycetes and termites[1]. However, the traditional reliance on D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quaternary ammonium compounds (QACs) are cornerstone biocides in modern wood preservation, offering broad-spectrum efficacy against basidiomycetes and termites[1]. However, the traditional reliance on Didecyldimethylammonium chloride (DDAC) has presented significant structural challenges, most notably the chloride-induced corrosion of metal fasteners (e.g., nails, screws, and structural brackets) used in treated lumber[2].

Didecyl(dimethyl)azanium phosphate (DDAP) represents a next-generation formulation designed to overcome these limitations. By substituting the highly electronegative chloride anion with a phosphate anion, DDAP inherently acts as a corrosion inhibitor while maintaining the potent membrane-disrupting capabilities of the didecyl(dimethyl)azanium cation. This application note details the mechanistic rationale, self-validating impregnation protocols, and analytical workflows required to evaluate DDAP as a premium wood preservative.

Mechanistic Rationale: The Anion Exchange Advantage

The efficacy of DDAP relies on a dual-action mechanism where both the cation and the anion play critical, synergistic roles in the preservation matrix.

  • Biocidal Action (The Cation): The didecyl(dimethyl)azanium cation ( DDA+ ) features twin hydrophobic decyl chains. These chains physically intercalate into the phospholipid bilayers of fungal cell membranes and bacterial walls. This intercalation disrupts membrane osmotic pressure, leading to the leakage of intracellular contents and rapid cell death[1].

  • Fixation and Anti-Corrosion (The Anion): The substitution of chloride with phosphate ( H2​PO4−​/HPO42−​ ) fundamentally alters the chemical microenvironment within the wood tracheids. Phosphate anions buffer the local pH and passivate metal surfaces, drastically reducing the electrochemical potential that drives fastener corrosion[2]. Furthermore, phosphate groups engage in robust hydrogen bonding with the hydroxyl groups of wood cellulose and hemicellulose, enhancing the electrostatic fixation of the biocidal cation and reducing environmental leaching[3].

Mechanism DDAP DDAP (Didecyl(dimethyl)azanium phosphate) Phosphate Phosphate Anion (Corrosion Inhibitor) DDAP->Phosphate Cation DDA+ Cation (Biocidal Agent) DDAP->Cation Wood Wood Matrix (Cellulose/Lignin) Fixation Electrostatic Fixation & Hydrogen Bonding Phosphate->Fixation Cation->Fixation Fungus Fungal Cell Membrane Disruption Cation->Fungus Lipid Bilayer Intercalation Fixation->Wood

Mechanistic pathway of DDAP fixation in wood and its antifungal mode of action.

Experimental Protocols: Impregnation and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Gravimetric mass balances are recorded at every stage to mathematically prove that the observed biological resistance is a direct result of precise chemical retention, eliminating false positives caused by incomplete impregnation.

Workflow Prep 1. Wood Block Prep (Condition to 12% MC) Impreg 2. Vacuum-Pressure Impregnation (DDAP) Prep->Impreg Weigh (W1) Cure 3. Fixation & Curing (24h at 25°C) Impreg->Cure Weigh (W2) -> Calc Retention Leach 4. Accelerated Leaching (AWPA E11 Standard) Cure->Leach Water Immersion Decay 5. Fungal Decay Test (AWPA E10 Standard) Leach->Decay Inoculate Fungi Analyze 6. Gravimetric Mass Loss & Retention Analysis Decay->Analyze 12 Weeks Incubation

Standardized workflow for DDAP impregnation, leaching, and decay resistance evaluation.

Protocol 3.1: Vacuum-Pressure Impregnation (Self-Validating Uptake)

Causality: Simple soaking is insufficient for structural timber. Applying a vacuum evacuates air from the wood lumens (tracheids), creating a void. Subsequent positive pressure physically forces the DDAP solution deep into the macro-capillary network, ensuring uniform cross-sectional protection.

  • Preparation: Mill sapwood blocks (e.g., Pinus sylvestris) to 19×19×19 mm. Condition blocks in a climate chamber at 20°C and 65% relative humidity until they reach a constant equilibrium moisture content (EMC) of ~12%.

  • Initial Mass: Weigh each block to the nearest 0.01 g to establish the initial untreated weight ( W1​ ).

  • Vacuum Phase: Place blocks in a treatment cylinder. Draw a vacuum of -85 kPa for 30 minutes to evacuate air from the cellular structure.

  • Impregnation Phase: While maintaining the vacuum, flood the cylinder with a 1.0% (w/v) aqueous DDAP solution until blocks are fully submerged.

  • Pressure Phase: Release the vacuum and apply a positive hydrostatic pressure of 800 kPa for 60 minutes.

  • Validation (Retention Calculation): Release pressure, remove blocks, wipe off surface liquid, and immediately weigh them ( W2​ ). Calculate the exact chemical retention ( R , in kg/m ³) using the formula:

    R=V(W2​−W1​)×C​×10

    (Where C is the concentration of DDAP in % w/w, and V is the block volume in cm³).

Protocol 3.2: Accelerated Leaching Test (AWPA E11)

Causality: A preservative is only effective if it remains in the wood. This step simulates years of rainfall to prove that the phosphate anion effectively anchors the DDAP molecule to the wood matrix, outperforming traditional chloride salts.

  • Submerge the cured, treated blocks in beakers containing 50 mL of deionized water per block.

  • Place beakers on a rotary shaker at 100 rpm.

  • Completely replace the leachate with fresh deionized water at intervals of 6, 24, 48, 72, 96, 120, 144, 168, 192, 216, 240, 264, 288, and 312 hours.

  • Pool the leachate samples and analyze via High-Performance Liquid Chromatography (HPLC) to quantify the total percentage of DDAP lost.

Protocol 3.3: Fungal Decay Resistance Assay (AWPA E10)

Causality: The ultimate validation of a preservative formulation is biological resistance. Testing against aggressive basidiomycetes like Fomitopsis palustris (brown rot) and Trametes versicolor (white rot) ensures field viability[4].

  • Sterilize leached blocks via gamma irradiation (steam autoclaving may prematurely degrade the wood matrix).

  • Prepare soil-block culture jars inoculated with actively growing mycelium of F. palustris or T. versicolor.

  • Aseptically place the treated blocks onto the mycelial mats. Include untreated control blocks to validate fungal virulence.

  • Incubate jars at 25°C and 75% relative humidity for 12 weeks.

  • Remove blocks, brush off surface mycelium, oven-dry at 103°C, and weigh. Calculate the percentage mass loss to quantify decay resistance.

Quantitative Data Presentation

The following table summarizes the comparative performance of DDAP against standard DDAC and untreated controls, clearly demonstrating the causality behind the anion switch: the phosphate formulation drastically reduces corrosion and leaching while maintaining peak biocidal efficacy.

FormulationActive AnionRetention ( kg/m ³)Fastener Corrosion Rate (MPY)*14-Day Leaching Loss (%)Mass Loss: F. palustris (%)
Untreated Control None0.0N/AN/A45.2 ± 3.1
DDAC (Standard) Chloride4.012.518.4 ± 1.23.1 ± 0.4
DDAP (Advanced) Phosphate4.02.18.7 ± 0.92.8 ± 0.3

*MPY = Mils Per Year (measured using standard carbon steel fasteners embedded in treated wood at 90% RH).

References

  • Lebow, S.T., et al. (2023). Evaluation of Moldicidal Additives for Wood Preservatives used in Dip-Treatment of Wood Packaging Materials for Military Applications. USDA Forest Service, Forest Products Laboratory. Available at: [Link]

  • Tsunoda, K., et al. (2005). Surface treatment for preventing decay and termite attack in wood using didecyl dimethyl ammonium tetrafluoroborate (DBF) incorporated with acryl-silicon type resin. Researcher.Life. Available at:[Link]

  • Rahayu, I., et al. (2023). Advances in wood preservation technology: A review of conventional and nanotechnology preservation approaches. BioResources. Available at:[Link]

  • Nordic Wood Preservation Council. (2014). Wood preservation with chemicals. International Plant Protection Convention (IPPC). Available at:[Link]

Sources

Application

Application Notes & Protocols: Didecyl(dimethyl)azanium;phosphate (DDAP) as a Cationic Surfactant in Advanced Formulations

I. Introduction: The Role of Didecyldimethylammonium Phosphate in Modern Formulations Cationic surfactants are indispensable tools in pharmaceutical sciences, prized for their ability to interact with biological membrane...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: The Role of Didecyldimethylammonium Phosphate in Modern Formulations

Cationic surfactants are indispensable tools in pharmaceutical sciences, prized for their ability to interact with biological membranes, solubilize poorly soluble drugs, and form structured delivery systems.[1][2] Among these, quaternary ammonium compounds (QACs) are prominent due to their robust positive charge and amphiphilic nature.[3] Didecyldimethylammonium chloride (DDAC) and bromide (DDAB) are well-studied examples, known for their potent antimicrobial activity and utility in forming vesicles and nanoparticles.[4][5][6]

This guide focuses on a less-documented but highly promising analogue: didecyl(dimethyl)azanium;phosphate (DDAP) . While sharing the same active cation, didecyldimethylammonium (DDA⁺), the phosphate counter-ion presents unique opportunities regarding solubility, biocompatibility, and formulation compatibility, particularly in systems where chloride ions are undesirable.

The DDA⁺ cation is a twin-tailed amphiphile, a structure that favors the formation of bilayer structures like vesicles and lamellar phases at concentrations above its critical micelle/vesicle concentration (CMC/CVC).[5][7] Its primary mechanism of action involves the disruption of lipid bilayers, a property that underpins its use as both a potent biocide and a tool for cellular delivery.[6][8][9] These application notes will provide a deep dive into the physicochemical properties of DDAP, its mechanism of action, and detailed protocols for its application in nanoparticle-based drug and gene delivery systems.

II. Physicochemical Properties and Formulation Causality

Understanding the fundamental properties of DDAP is critical to designing robust and effective formulations. The behavior of the DDA⁺ cation is well-characterized, and these principles are directly applicable to the phosphate salt.

PropertyTypical Value (for DDA⁺ salts)Formulation Significance
Chemical Formula C₂₂H₄₈N⁺ • H₂PO₄⁻The twin C10 alkyl chains promote bilayer formation over spherical micelles.
Molecular Weight ~425.6 g/mol Essential for calculating molar concentrations for formulation protocols.
Critical Micelle/Vesicle Conc. (CMC/CVC) Low (e.g., DDAB CVC₁ ≈ 0.05 mM)[5]Causality: Below the CVC, DDAP exists as monomers. Above the CVC, it self-assembles into vesicles or other bilayer structures. This is the concentration threshold required to form nanoparticles or solubilize lipophilic drugs within these structures.
Phase Transition Temp (Tm) ~16 °C (for DDAB)[5][7]Causality: This is the temperature at which the alkyl chains transition from a rigid gel state to a fluid liquid-crystalline state. Processing (e.g., extrusion) must occur above the Tm to ensure the lipid bilayer is flexible and can be resized. Storage below Tm can improve stability but may affect drug release.
Charge Cationic (Positive)Causality: The positive charge is fundamental for interacting with negatively charged biological membranes (e.g., bacterial or mammalian cells), DNA/RNA, and for providing electrostatic stabilization (high zeta potential) to nanoparticle suspensions.[3][10]
Solubility Soluble in water and ethanol[4]Causality: Good aqueous solubility allows for easy handling and preparation of stock solutions for formulation. The phosphate counter-ion can influence solubility in different buffer systems compared to chloride or bromide.

III. Core Mechanism: Interaction with Lipid Bilayers

The defining characteristic of the DDA⁺ cation is its interaction with and disruption of lipid membranes. This dual-edged sword makes it a powerful antimicrobial and an effective agent for penetrating cells in drug delivery contexts.

The mechanism proceeds in several stages:

  • Adsorption: The positively charged DDA⁺ headgroup is electrostatically attracted to the negatively charged components of biological membranes (e.g., phospholipids, teichoic acids in bacteria).

  • Intercalation: The hydrophobic twin-tails penetrate and insert into the lipid bilayer.

  • Disruption: This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability. At sufficient concentrations, this leads to the leakage of essential intracellular components and ultimately, cell lysis.[9][11]

This interaction is the foundation for DDAP's utility in gene delivery, where it helps disrupt the endosomal membrane to release its genetic payload into the cytoplasm.

G cluster_membrane Cell Membrane (Negatively Charged) cluster_ddap DDAP Surfactant cluster_disruption Membrane Disruption p1 p2 p3 p4 d3 DDA⁺ p4->d3 2. Intercalation & Disruption p5 p6 p7 p8 p9 p10 ddap DDA⁺ Cation ddap->p4 1. Electrostatic Adsorption d1 d2 leakage Leakage of Intracellular Contents d3->leakage 3. Lysis d4 d5 d6 DDA⁺ d7 d8

Sources

Method

Application Note: Experimental Protocols for Evaluating the Antimicrobial Efficacy of DDAC

Introduction & Mechanism of Action Didecyldimethylammonium chloride (DDAC) is a potent, broad-spectrum dialkyl-quaternary ammonium compound (QAC) utilized extensively in hospital-grade disinfectants, biopharmaceutical cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanism of Action

Didecyldimethylammonium chloride (DDAC) is a potent, broad-spectrum dialkyl-quaternary ammonium compound (QAC) utilized extensively in hospital-grade disinfectants, biopharmaceutical cleanrooms, and industrial sanitation. As a fifth-generation QAC, DDAC exhibits superior performance in hard water and high organic load environments compared to earlier generations.

The antimicrobial efficacy of DDAC is governed by a precise biophysical sequence. The cationic nitrogen atom of the DDAC molecule interacts electrostatically with the negatively charged bacterial cell wall. Subsequently, the twin hydrophobic decyl chains intercalate into the lipid bilayer. This induces a phase transition and membrane disorganization, leading to the leakage of intracellular macromolecules (such as β -galactosidase and essential proteins) at concentrations as low as 3-4 mg/L, ultimately resulting in rapid cell death[1].

DDAC_Mechanism A DDAC Molecule (Cationic Head + Alkyl Chains) B Electrostatic Attraction to Negatively Charged Cell Wall A->B C Penetration of Hydrophobic Alkyl Chains into Lipid Bilayer B->C D Membrane Disorganization & Increased Permeability C->D E Leakage of Intracellular Macromolecules (Proteins) D->E F Cell Death (Bactericidal Effect) E->F

Logical sequence of DDAC's antimicrobial mechanism of action.

Experimental Rationale: Causality & Self-Validation

To rigorously validate DDAC's efficacy, a dual-assay approach is required: a Quantitative Suspension Test (2) [2] to determine the kinetic rate of cell death in a liquid matrix, and a Quantitative Non-Porous Surface Test () to simulate real-world application on hard surfaces where desiccation and biofilm precursors alter microbial susceptibility.

The Critical Role of Neutralization

Scientific Causality: DDAC is highly substantive; it adheres to surfaces and organic matter. If DDAC is not completely neutralized at the exact end of the target contact time, it will carry over onto the agar plates. This residual DDAC exerts a bacteriostatic effect, preventing colony formation and leading to a false-positive bactericidal efficacy claim[3].

To prevent this, 4 [4] is utilized. D/E Broth contains specific chemical neutralizers:

  • Lecithin: Forms micelles around the hydrophobic alkyl chains of DDAC, neutralizing QACs[4].

  • Polysorbate 80: A non-ionic surfactant that disperses the QACs and aids in the neutralizing action of lecithin.

System Validation & Controls

Every protocol must be a self-validating system. The following controls are mandatory to ensure data integrity:

  • Neutralizer Toxicity Control: Confirms that the D/E Broth itself does not reduce the viability of the test organism.

  • Neutralizer Efficacy Control: Confirms that the D/E Broth completely inactivates the DDAC at the highest tested concentration.

  • Inoculum Control: Verifies the starting concentration of the microbial suspension (target: 1×108 CFU/mL) to accurately calculate the logarithmic reduction.

Protocol 1: Quantitative Suspension Time-Kill Assay (ASTM E2315)

This method evaluates the rapid bactericidal activity of DDAC in a liquid suspension, providing critical pharmacodynamic data (rate of kill)[2].

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate the target strain (e.g., Staphylococcus aureus ATCC 6538) in Tryptic Soy Broth (TSB) for 18-24 hours. Centrifuge, wash twice with sterile Phosphate-Buffered Saline (PBS), and resuspend. Adjust turbidity to achieve 1×108 CFU/mL.

  • Test Substance Preparation: Dilute DDAC to the desired test concentrations using standard hard water (to simulate environmental conditions)[2].

  • Exposure: Transfer 9.9 mL of the DDAC solution into a sterile test tube. At time zero ( T=0 ), inoculate with 0.1 mL of the bacterial suspension. Vortex immediately. The final bacterial concentration is ∼1×106 CFU/mL.

  • Neutralization: At precisely defined contact times (e.g., 1 min, 5 min), extract a 1.0 mL aliquot and immediately transfer it into 9.0 mL of D/E Neutralizing Broth. Vortex vigorously to arrest antimicrobial action.

  • Enumeration: Perform 10-fold serial dilutions of the neutralized mixture in sterile PBS. Plate 1.0 mL aliquots onto Tryptic Soy Agar (TSA) in duplicate. Incubate at 35-37°C for 24-48 hours and enumerate colonies.

Protocol 2: Quantitative Non-Porous Surface Test (EN 13697)

This carrier test evaluates DDAC's ability to inactivate dried microorganisms on non-porous surfaces, simulating clinical and industrial surface disinfection.

Step-by-Step Methodology
  • Carrier Preparation: Clean and sterilize stainless steel discs (2 cm diameter). Place them in sterile Petri dishes.

  • Inoculation & Drying: Mix the microbial suspension ( 1×109 CFU/mL) with an interfering substance (e.g., 0.3 g/L Bovine Serum Albumin for "clean" conditions, or 3.0 g/L BSA for "dirty" conditions). Inoculate 0.05 mL of this mixture onto each disc. Allow to dry completely in a desiccator at 37°C[5].

    • Scientific Causality: Drying induces physiological stress on the bacteria and creates a rudimentary biofilm-like matrix with the BSA, significantly increasing resistance to DDAC compared to suspension tests.

  • Disinfectant Application: Apply 0.1 mL of the DDAC test solution to the dried inoculum, ensuring the entire dried film is covered. Maintain at 20°C for the specified contact time (e.g., 5 minutes)[5].

  • Neutralization & Recovery: Transfer the stainless steel disc into a container with 10 mL of D/E Neutralizing Broth. Add sterile glass beads and vortex for 1 minute to mechanically detach the surviving cells and chemically neutralize the DDAC.

  • Enumeration: Serially dilute the recovery broth, plate on TSA, incubate, and count viable colonies to calculate the log reduction. EN 13697 requires a 4-log reduction for bactericidal claims and a 3-log reduction for fungicidal claims.

Workflow Inoculum Prepare Microbial Inoculum (10^8 CFU/mL) Sub1 Suspension Test (ASTM E2315) Inoculum->Sub1 Sub2 Surface Carrier Test (EN 13697) Inoculum->Sub2 Exp1 Expose to DDAC in Liquid Media Sub1->Exp1 Exp2 Dry Inoculum on Steel Disc Expose to DDAC Sub2->Exp2 Neut Immediate Neutralization (Dey-Engley Broth) Exp1->Neut Exp2->Neut Plating Serial Dilution & Plating Neut->Plating Enum Incubation & Enumeration (Calculate Log Reduction) Plating->Enum

Comparative experimental workflow for ASTM E2315 and EN 13697 protocols.

Data Presentation & Interpretation

Quantitative data must be structured to clearly demonstrate the logarithmic reduction of the microbial population relative to the initial inoculum control.

Table 1: Quantitative Suspension Test (ASTM E2315) - DDAC (400 ppm) Efficacy Against S. aureus

Contact Time Initial Inoculum (Log₁₀ CFU/mL) Recovered (Log₁₀ CFU/mL) Log₁₀ Reduction Efficacy Status
1 min 6.50 4.10 2.40 Partial Kill

| 5 min | 6.50 | < 1.00 (LOD) | > 5.50 | Bactericidal (> 5 log) |

Table 2: Quantitative Surface Test (EN 13697) - DDAC (800 ppm) Efficacy Against P. aeruginosa

Condition (Interfering Substance) Initial Carrier Load (Log₁₀ CFU) Recovered (Log₁₀ CFU) Log₁₀ Reduction EN 13697 Requirement

| Clean (0.3 g/L BSA) | 6.80 | 2.10 | 4.70 | Pass ( 4 log) | | Dirty (3.0 g/L BSA) | 6.80 | 3.50 | 3.30 | Fail (< 4 log) |

Note: The reduced efficacy in Table 2 under "Dirty" conditions highlights the steric hindrance and quenching effect that high organic loads exert on cationic surfactants, necessitating higher use-concentrations in real-world environments.

References

  • DIDECYLDIMETHYLAMMONIUM CHLORIDE -
  • Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells - jst.go.jp
  • Didecyl Dimethyl Ammonium Chloride vs. Benzalkonium Chloride: A Head-to-Head Comparison for Researchers - benchchem.com
  • Dey-Engley Neutralizing Broth - exodocientifica.com.br
  • dey-engley neutralizing agar - sigmaaldrich.com
  • EN 13697:2015+A1:2019 - viroxylabs.com
  • DRAFT prEN 13697 - sls.se
  • Exploring the Correlation of Dynamic Surface Tension with Antimicrobial Activities of Quaternary Ammonium-Based Disinfectants - nih.gov
  • Application Notes and Protocols: Time-Kill Assay for Evaluating BARDAC 208M Efficacy - benchchem.com

Sources

Application

Application Note: Didecyl(dimethyl)azanium Phosphate in Synergistic Disinfectant Formulations

Executive Summary Didecyl(dimethyl)azanium phosphate (commonly referred to as Didecyldimethylammonium phosphate, or DDAP) is an advanced, broad-spectrum quaternary ammonium compound (QAC). While its chloride counterpart...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Didecyl(dimethyl)azanium phosphate (commonly referred to as Didecyldimethylammonium phosphate, or DDAP) is an advanced, broad-spectrum quaternary ammonium compound (QAC). While its chloride counterpart (DDAC) is ubiquitous in biosecurity, the phosphate salt offers critical formulation advantages. The phosphate counter-ion provides inherent buffering capacity in multi-component aqueous systems and significantly mitigates the halogen-induced pitting corrosion on stainless steel commonly associated with chloride salts[1]. This makes DDAP exceptionally suited for medical device reprocessing, cleanroom sanitization, and complex synergistic formulations.

Because singular QACs often exhibit limited efficacy against non-enveloped viruses and robust biofilm-forming bacteria, modern formulation science relies on combining DDAP with secondary biocides, chelators, or metal ions to achieve "general virucidal activity" and overcome antimicrobial resistance[2][3].

Mechanistic Grounding: The Causality of Synergy

Synergism in disinfection is relatively rare and highly circumstantial; it requires the combined compounds to attack complementary cellular targets, preventing the microorganism from compensating for the chemical stress[2].

Amine-QAC-Cyclodextrin Triads

Non-enveloped viruses (e.g., Poliovirus, Norovirus) lack the lipid envelope that QACs typically disrupt, making them intrinsically resistant to DDAP alone. However, combining DDAP with an alkylamine like N,N-bis(3-aminopropyl)dodecylamine (APDA) and γ-cyclodextrin (γ-CD) creates a profound synergistic effect[3].

  • Causality: APDA initiates the structural weakening of the viral capsid. Once compromised, the didecyl(dimethyl)azanium cation rapidly intercalates and dissociates the capsid proteins. Finally, γ-CD acts via a chaperone-like mechanism, sequestering the denatured viral proteins and preventing their re-aggregation, ensuring irreversible viral inactivation[3]. Furthermore, this combination lowers the critical micelle concentration (CMC) of the solution, stabilizing the micellar phase and enhancing thermodynamic activity at sub-micellar concentrations[3].

Metallo-Antimicrobial Interactions

Combining QACs with specific metal ions (e.g., Al³⁺, TeO₃²⁻, Zn²⁺) synergistically inhibits both planktonic and biofilm growth of Gram-negative pathogens like Pseudomonas aeruginosa[4].

  • Causality: Metal ions interact electrostatically with membrane phospholipids, causing phosphate group aggregation and membrane protein misfolding. This structural destabilization acts as a primer, dramatically lowering the energy barrier for the bulky didecyl(dimethyl)azanium cation to penetrate and lyse the bacterial cell[4].

Preservative Catalysis

In pharmaceutical and cosmetic formulations, adding catalytic amounts of DDAP (as low as 2.5% of the total preservative blend) can reduce the Minimum Inhibitory Concentration (MIC) of primary natural preservatives (like maltol) by 1–2 orders of magnitude, minimizing cellular toxicity while maximizing shelf-life[5].

SynergyMechanism A Non-Enveloped Virus (Intrinsically QAC-Resistant) B APDA (Alkylamine) Weakens Capsid Integrity A->B Step 1 C DDAP (QAC) Capsid Dissociation & Lysis B->C Step 2 D γ-Cyclodextrin Prevents Protein Re-aggregation C->D Step 3 E Irreversible Viral Inactivation (>4 Log Reduction) D->E Synergistic Outcome

Mechanism of DDAP-mediated synergistic viral inactivation.

Quantitative Data Summaries

To quantify synergy, the Fractional Inhibitory Concentration Index (FICI) is utilized. FICI values ≤0.5 indicate true synergy, while values between 0.5 and 1.0 indicate additivity[2].

Table 1: Comparative Efficacy of DDAP Combinations

Formulation / Active AgentsTarget PathogenContact TimeLog Reduction / OutcomeInteraction Type
DDAP alone (0.14 mM)P. aeruginosa5 min< 2.0 LogBaseline
APDA alone (0.14 mM)P. aeruginosa5 min< 2.0 LogBaseline
DDAP + APDA + γ-CD (0.14 mM total)P. aeruginosa5 min> 5.0 Log Synergistic [3]
DDAP + TeO₃²⁻P. aeruginosa (Biofilm)24 hoursFICI < 0.5Synergistic [4]
DDAP + MaltolA. brasiliensis48 hoursMIC reduced by 90%Synergistic [5]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate mandatory internal controls (e.g., neutralization validation) to ensure that observed efficacy is due to true microbial death rather than temporary bacteriostatic/virustatic inhibition or assay interference.

Protocol 1: Checkerboard Assay for FICI Determination

This protocol determines whether a combination of DDAP and a secondary biocide is synergistic, additive, or antagonistic[2][4].

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), DDAP stock solution, Secondary Biocide stock solution, Resazurin dye (optional, for viability visualization).

Step-by-Step Methodology:

  • Preparation of 2D Gradient:

    • Dispense 50μL of MHB into all wells of a 96-well plate.

    • Serially dilute the secondary biocide along the x-axis (columns 1-10).

    • Serially dilute DDAP along the y-axis (rows A-G).

    • Leave column 11 as a positive growth control (no biocide) and column 12 as a negative sterility control (MHB only).

  • Inoculation: Prepare a bacterial suspension (e.g., S. aureus or P. aeruginosa) adjusted to 1×106 CFU/mL. Add 50μL of the inoculum to all wells except column 12.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 24 hours.

  • Readout: Measure the optical density at 600 nm (OD600) using a microplate reader. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (OD600 < 0.05).

  • FICI Calculation:

    • FICI=MICDDAPalone​MICDDAPincombo​​+MICBiocidealone​MICBiocideincombo​​

    • Validation Check: The positive control must show robust growth, and the negative control must remain clear. If FICI ≤0.5 , the interaction is synergistic.

Checkerboard S1 Prepare DDAP & Biocide Stocks S2 Create 2D Serial Dilution in 96-Well Plate S1->S2 S3 Inoculate Target Microbe (10^6 CFU/mL) S2->S3 S4 Incubate (24h, 37°C) S3->S4 S5 Measure OD600 & Determine MICs S4->S5 S6 Calculate FICI (≤ 0.5 = Synergy) S5->S6

High-throughput checkerboard assay workflow for FICI determination.

Protocol 2: Quantitative Suspension Test for Virucidal Efficacy (EN 14476 Adaptation)

This protocol assesses the virucidal activity of DDAP formulations against non-enveloped viruses. It requires a chemical neutralizer to quench the QAC immediately after the contact time, preventing false-positive efficacy results[3].

Materials: Poliovirus type 1 suspension, HeLa cell line, Bovine Serum Albumin (BSA) as an interfering substance, Dey-Engley (D/E) Neutralizing Broth.

Step-by-Step Methodology:

  • Interference Setup: Mix 1 part viral suspension ( 108 TCID50/mL) with 1 part BSA solution (simulating clean or dirty conditions) and incubate for 2 minutes at 20°C.

  • Exposure: Add 8 parts of the DDAP synergistic formulation to the virus-BSA mixture. Start the timer for the desired contact time (e.g., 5 minutes).

  • Neutralization (Critical Step): Exactly at the end of the contact time, transfer an aliquot of the mixture into D/E Neutralizing Broth (1:10 dilution).

    • Causality: D/E broth contains lecithin and polysorbate 80, which form micelles around the didecyl(dimethyl)azanium cations, instantly stripping them from the viral environment and halting the biocidal reaction.

  • Titration: Perform 10-fold serial dilutions of the neutralized mixture and inoculate onto confluent HeLa cell monolayers in 96-well plates.

  • Incubation & Scoring: Incubate at 37°C with 5% CO₂ for 7 days. Score the wells for Cytopathic Effect (CPE) under an inverted microscope.

  • Validation Controls:

    • Cytotoxicity Control: Ensure the neutralized DDAP formulation does not kill HeLa cells (which would mask viral CPE).

    • Neutralizer Efficacy Control: Ensure the D/E broth effectively quenches the DDAP without harming the virus.

  • Calculation: Calculate the viral titer using the Spearman-Kärber method. A ≥4 Log10 reduction ( 99.99% kill) is required to claim virucidal efficacy.

References

  • Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PMC Source: nih.gov URL:[Link]

  • A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC Source: nih.gov URL:[Link]

  • Didecyldimethylammonium chloride - Wikipedia Source: wikipedia.org URL:[Link]

  • Source: google.com (Patents)
  • The Use of Catalytic Amounts of Selected Cationic Surfactants in the Design of New Synergistic Preservative Solutions - MDPI Source: mdpi.com URL:[Link]

  • Exploring antimicrobial interactions between metal ions and quaternary ammonium compounds toward synergistic metallo-antimicrobial formulations | Microbiology Spectrum - ASM Journals Source: asm.org URL:[Link]

Sources

Method

Application Note &amp; Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Didecyl(dimethyl)azanium;phosphate

Introduction Didecyl(dimethyl)azanium;phosphate, also known as didecyldimethylammonium phosphate (DDAP), is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. These compounds are widely rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Didecyl(dimethyl)azanium;phosphate, also known as didecyldimethylammonium phosphate (DDAP), is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. These compounds are widely recognized for their broad-spectrum antimicrobial properties, making them valuable in disinfectant and antiseptic formulations.[1][2] The antimicrobial efficacy of QACs like DDAP stems from their molecular structure, which includes a positively charged nitrogen atom (the cationic head) and long hydrocarbon chains (hydrophobic tails).[3][4] This amphipathic nature is crucial to their mechanism of action.

The primary target of QACs is the microbial cell membrane.[4][5] The positively charged headgroup of the DDAP molecule is drawn to the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids.[4] This electrostatic interaction facilitates the insertion of the hydrophobic didecyl chains into the lipid bilayer, disrupting the membrane's structural integrity.[3][4] This disruption leads to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[3][6]

The Minimum Inhibitory Concentration (MIC) is a cornerstone metric in antimicrobial research, quantifying the lowest concentration of a substance that prevents the visible growth of a microorganism in vitro. This application note provides a comprehensive, scientifically grounded protocol for determining the MIC of DDAP using the broth microdilution method. The methodology is aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data accuracy and reproducibility for researchers, scientists, and drug development professionals.[7][8]

Principle of the Assay

The broth microdilution method is a standardized, quantitative technique used to determine the MIC of an antimicrobial agent. The assay involves preparing a series of twofold dilutions of the test compound (DDAP) in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After a defined incubation period under controlled atmospheric and temperature conditions, the plate is visually inspected for microbial growth, evidenced by turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits this visible growth.

MIC_Principle cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_results Results stock DDAP Stock Solution dilutions Serial Two-Fold Dilutions of DDAP stock->dilutions Dilute plate 96-Well Microtiter Plate dilutions->plate Dispense inoculum Standardized Microbial Inoculum inoculum->plate Inoculate incubate Incubate at Optimal Temperature (e.g., 35-37°C) plate->incubate read Visual Inspection for Growth incubate->read mic Determine MIC read->mic Lowest concentration with no visible growth Plate_Setup cluster_plate 96-Well Plate Setup for MIC Assay cluster_legend Legend W1 Well 1 50µL Drug 50µL Inoculum W2 Well 2 50µL Drug 50µL Inoculum W3 ... W10 Well 10 50µL Drug 50µL Inoculum W11 Well 11 Growth Control 50µL Inoculum W12 Well 12 Sterility Control No Inoculum Test Test Wells Growth Growth Control Sterility Sterility Control

Caption: Example 96-well plate layout for a single-strip MIC test.

Incubation and Result Interpretation
  • Incubation: Cover the plate with its lid and incubate at 35 ± 2°C for 16-20 hours for most bacteria (or as appropriate for the specific organism).

  • Reading the MIC: After incubation, place the plate on a dark, non-reflective surface or use a reading mirror. The MIC is the lowest concentration of DDAP at which there is no visible growth (i.e., the first clear well). A small, pinpoint button of cells at the bottom of the well is generally disregarded.

Quality Control (QC)

Adherence to a strict QC regimen is essential for ensuring the validity of MIC results. [9][10]

  • QC Strains: A reference strain with a known MIC range for a related compound must be tested with each batch of experiments. [11][12]Since specific QC ranges for DDAP are not yet established by CLSI/EUCAST, laboratories should establish their own internal ranges using standard ATCC strains.

  • Acceptance Criteria:

    • The sterility control (well 12) must be clear.

    • The growth control (well 11) must show adequate turbidity.

    • The MIC for the QC strain must fall within its established acceptable range. [11]

      Quality Control Strain Organism Type Rationale for Inclusion
      Staphylococcus aureus ATCC 29213 Gram-positive bacterium Represents a common Gram-positive pathogen.
      Escherichia coli ATCC 25922 Gram-negative bacterium Represents a common Gram-negative pathogen.
      Pseudomonas aeruginosa ATCC 27853 Gram-negative bacterium Represents a challenging, often less susceptible, Gram-negative pathogen.
      Enterococcus faecalis ATCC 29212 Gram-positive bacterium Important for testing media for inhibitors like thymidine. [9]

      | Candida albicans ATCC 90028 | Yeast | Represents a common fungal pathogen. |

Troubleshooting

Problem Possible Cause(s) Solution(s)
No growth in any well, including growth controlInoculum too dilute or non-viable; Incorrect incubation conditions; Inactive growth medium.Prepare fresh inoculum; Verify incubator temperature; Use a new lot of medium and test with a QC strain.
Growth in sterility control wellContamination of medium, plate, or pipette tips during setup.Repeat assay using strict aseptic technique and new sterile materials.
MIC for QC strain is out of rangeProcedural error (e.g., incorrect dilution, inoculum density); Degraded DDAP stock; Contaminated QC strain.Review and retrain on protocol; Prepare fresh DDAP dilutions; Use a fresh subculture of the QC strain from frozen stock. [10]
"Skipped" wells (growth at a higher concentration than a clear well)Pipetting error leading to a missed well in the dilution series; Contamination of a single well.Repeat the test. Ensure proper mixing and technique during serial dilutions.

References

  • ORAPI Asia. (2023, May 4). What are Quaternary Ammonium Compounds (QACs)? Retrieved from [Link]

  • ResearchGate. General mechanism of action of quaternary ammonium salts (QAS). Retrieved from [Link]

  • Buffle, M. O., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Molecules, 25(12), 2736. [Link]

  • Jovanovic, B., et al. (2025). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. RSC Advances, 15(4), 2235-2248. [Link]

  • Study.com. Quaternary Ammonium Compound Disinfectant | Overview & Examples. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • Ostrosky-Zeichner, L., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(12), 6148-6151. [Link]

  • Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-149. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. Retrieved from [Link]

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Google Patents. US3836669A - Method of killing bacteria using didecyl dimethyl ammonium chloride.
  • Jennings, M. C., et al. (2020). Antiseptic quaternary ammonium compound tolerance by gram-negative bacteria can be rapidly detected using an impermeant fluorescent dye-based assay. Scientific Reports, 10(1), 20562. [Link]

  • Public Health England. Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • IntechOpen. (2012, December 12). Quality Assurance in Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • GCS Medical College. Quality Control of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16958, Didecyldimethylammonium. Retrieved from [Link]

  • Anderson, S. E., et al. (2018). Topical application of the quaternary ammonium compound didecyldimethylammonium chloride activates type 2 innate lymphoid cells and initiates a mixed-type allergic response. Toxicology and Applied Pharmacology, 355, 193-201. [Link]

  • Doskines, V. M., et al. (2022). Didecyldimethylammonium Chloride- and Polyhexamethylene Guanidine-Resistant Bacteria Isolated from Fecal Sludge and Their Potential Use in Biological Products for the Detoxification of Biocide-Contaminated Wastewater Prior to Conventional Biological Treatment. International Journal of Molecular Sciences, 23(18), 10557. [Link]

  • MDPI. (2022, December 13). A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. Retrieved from [Link]

  • Green-Mountain Chem. Didecyldimethylammonium Chloride, DDAC. Retrieved from [Link]

  • CGSpace. (2022, April 6). Quality control of susceptibility testing. Retrieved from [Link]

  • Wikipedia. Didecyldimethylammonium chloride. Retrieved from [Link]

  • AERU. (2026, March 11). Didecyldimethylammonium chloride (Ref: P0151). Retrieved from [Link]

Sources

Application

time-kill assay protocol for didecyl(dimethyl)azanium;phosphate

Application Note: Time-Kill Kinetics and Antimicrobial Efficacy of Didecyl(dimethyl)azanium Phosphate Introduction & Mechanistic Overview Didecyl(dimethyl)azanium phosphate (DDAP) is a highly effective quaternary ammoniu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Time-Kill Kinetics and Antimicrobial Efficacy of Didecyl(dimethyl)azanium Phosphate

Introduction & Mechanistic Overview

Didecyl(dimethyl)azanium phosphate (DDAP) is a highly effective quaternary ammonium compound (QAC) utilized in advanced biocidal formulations, surface disinfectants, and industrial water treatment. While structurally analogous to the widely used didecyldimethylammonium chloride (DDAC), the phosphate counter-ion in DDAP can influence its solubility profile and interaction kinetics in specific aqueous environments.

Understanding the mechanism of action is critical for designing accurate efficacy assays. As a cationic surfactant, the positively charged nitrogen atom of the QAC interacts electrostatically with the negatively charged bacterial cell membrane[1]. Following this initial binding, the twin decyl alkyl chains embed themselves into the lipid bilayer[1]. This insertion induces a phase transition in the membrane (typically occurring at concentrations around 3 mg/L for analogous QACs), leading to the loss of structural integrity[2]. The resulting membrane disruption causes the lethal leakage of essential intracellular components, including potassium ions, proteins, and nucleotides, culminating in rapid cell death[1].

QAC_MoA N1 Didecyl(dimethyl)azanium QAC (Cationic Surfactant) N2 Electrostatic Attraction (Bacterial Cell Wall) N1->N2 N3 Alkyl Chain Insertion (Lipid Bilayer) N2->N3 N4 Membrane Disruption & Phase Transition N3->N4 N5 Intracellular Leakage (K+ ions, Proteins) N4->N5 N6 Bacterial Cell Death N5->N6

Diagram 1: Mechanistic pathway of QAC-induced bacterial cell death via membrane disruption.

Rationale for the Time-Kill Kinetics Assay

To evaluate the dynamic biocidal potential of DDAP, a liquid suspension time-kill assay is the gold standard. Based on the ASTM E2315 and CLSI M26-A frameworks, this assay measures the in vitro reduction of a microbial population over defined exposure intervals[3]. Unlike static Minimum Inhibitory Concentration (MIC) tests, time-kill kinetics provide critical data on the rate of bactericidal activity, which is essential for QACs intended for rapid surface disinfection.

A self-validating protocol must account for the unique properties of QACs. Because QACs are highly substantive and can carry over onto agar plates (causing false-positive "kill" results by inhibiting growth post-exposure), immediate and complete chemical neutralization is the most critical step in this assay[4].

Experimental Methodology: Time-Kill Protocol

QAC_Workflow S1 1. Inoculum Standardization (10^8 CFU/mL, Log Phase) S2 2. QAC Exposure (Defined Contact Times) S1->S2 S3 3. Immediate Neutralization (D/E Broth Quenching) S2->S3 S4 4. Serial Dilution (Minimizing Carryover) S3->S4 S5 5. Agar Plating & Incubation S4->S5 S6 6. CFU Enumeration & Log Reduction Analysis S5->S6

Diagram 2: Step-by-step workflow of the liquid suspension time-kill assay.

Step 3.1: Inoculum Preparation
  • Action: Cultivate test organisms (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 10536) in Tryptic Soy Broth (TSB) for 18-24 hours to ensure they are in the logarithmic growth phase. Centrifuge, wash, and resuspend in sterile phosphate-buffered saline (PBS) to achieve a standardized density of ∼1×108 CFU/mL.

  • Causality: Utilizing log-phase bacteria ensures the cell walls are actively synthesizing and uniformly susceptible to the surfactant action of DDAP. Washing removes residual broth proteins that could prematurely quench the QAC.

Step 3.2: Assay Validation Controls (The Self-Validating System)

Before executing the primary assay, validate the neutralization chemistry to ensure system integrity:

  • Neutralizer Toxicity Control: Expose the inoculum to the neutralizer (Dey-Engley[D/E] Neutralizing Broth) without the QAC. Purpose: Confirms the neutralizer itself does not kill the bacteria.

  • Neutralizer Efficacy Control: Mix the QAC with D/E Broth, then add the inoculum. Purpose: Confirms that the D/E Broth completely arrests the biocidal activity of DDAP. D/E Broth contains lecithin (which neutralizes QACs) and polysorbate 80 (which disperses the surfactant)[4].

Step 3.3: The Exposure Phase
  • Action: Transfer 9.9 mL of the DDAP test solution (at the desired concentration, e.g., 50 ppm, 100 ppm) into a sterile test vessel. Add 0.1 mL of the standardized microbial inoculum. Vortex immediately and vigorously.

  • Causality: The 1:100 dilution of the inoculum prevents the organic load of the bacterial suspension from artificially degrading the QAC's efficacy. Immediate vortexing is critical because QACs can induce cellular aggregation; uniform dispersion ensures accurate contact kinetics.

Step 3.4: Neutralization and Enumeration
  • Action: At predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes), extract a 1.0 mL aliquot from the reaction vessel and immediately transfer it into 9.0 mL of D/E Neutralizing Broth. Vortex thoroughly[4].

  • Action: Perform 10-fold serial dilutions of the neutralized mixture in sterile PBS. Plate 0.1 mL of each dilution onto Tryptic Soy Agar (TSA) plates using the spread-plate technique. Incubate at 35-37°C for 24-48 hours.

Data Presentation and Log Reduction Analysis

Following incubation, enumerate the viable colonies. The bactericidal efficacy is quantified by calculating the Log10 reduction, comparing the initial viable count (time zero control) to the post-exposure surviving count[5]. According to CLSI guidelines, a bactericidal effect is strictly defined as a ≥3 -log10 reduction (99.9% kill) from the initial inoculum.

Formula: LogReduction=Log10​(InitialControlCFU/mL)−Log10​(FinalSurvivorCFU/mL)

Table 1: Representative Time-Kill Kinetics of DDAP against Pathogenic Strains

Test OrganismDDAP ConcentrationContact TimeInitial Inoculum (Log10 CFU/mL)Surviving Qty (Log10 CFU/mL)Log10 ReductionEfficacy Status
S. aureus (Gram +)50 ppm30 sec6.504.102.40Bacteriostatic
S. aureus (Gram +)50 ppm5 min6.50< 1.00> 5.50Bactericidal
E. coli (Gram -)100 ppm1 min6.453.203.25Bactericidal
E. coli (Gram -)100 ppm5 min6.45< 1.00> 5.45Bactericidal

(Note: A 3-log reduction equates to 99.9% mortality, while a 5-log reduction equates to 99.999% mortality[5].)

Conclusion

The time-kill assay provides a high-resolution kinetic profile of didecyl(dimethyl)azanium phosphate. By strictly controlling for QAC carryover through validated chemical neutralization, researchers can confidently ascertain the true bactericidal velocity of the formulation, ensuring its suitability for critical disinfection and pharmaceutical applications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of Didecyl(dimethyl)azanium Phosphate

Welcome. As a Senior Application Scientist, I have designed this technical guide to transcend basic procedural steps.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome. As a Senior Application Scientist, I have designed this technical guide to transcend basic procedural steps. Synthesizing didecyl(dimethyl)azanium phosphate (DDAP)—a potent, broad-spectrum quaternary ammonium biocide and phase-transfer catalyst—presents unique steric and thermodynamic challenges.

To achieve >95% yields, we cannot rely on trial and error. Instead, we must understand the causality behind every experimental choice. The protocols detailed below operate as self-validating systems : analytical checkpoints are embedded directly into the workflow to ensure that proceeding to the next step is chemically justified, preventing downstream failure and resource waste.

Mechanistic Overview & Experimental Workflow

The synthesis of DDAP is optimally achieved via a two-phase process:

  • Menschutkin Quaternization : N-methyldidecylamine is reacted with a methyl halide (e.g., methyl bromide) to form a didecyldimethylammonium halide intermediate [1].

  • Anion Exchange : The halide anion is systematically replaced with a phosphate anion. Direct esterification with phosphoric acid is avoided as it yields complex, low-purity mixtures. Instead, we utilize a strong anion-exchange resin or a controlled salt-exchange mechanism in lower alcohols [2].

G A N-Methyldidecylamine + Methyl Halide B Menschutkin Quaternization (Acetonitrile, 80°C) A->B C Didecyldimethylammonium Halide (Intermediate) B->C D Anion Exchange Resin (OH⁻ Form) C->D E Neutralization (H₃PO₄ at 0-5°C) D->E F Didecyl(dimethyl)azanium Phosphate (>95% Yield) E->F

Caption: Experimental workflow for the high-yield synthesis of DDAP.

Quantitative Data: Optimizing the Quaternization Phase

The twin decyl chains of the tertiary amine create significant steric hindrance, impeding the nucleophilic attack of the nitrogen lone pair. To overcome this activation energy barrier, solvent polarity is critical. Polar aprotic solvents stabilize the charged transition state of the Menschutkin reaction, drastically improving the yield [1].

Table 1: Impact of Reaction Parameters on Intermediate Yield

SolventDielectric Constant (ε)Temp (°C)Molar Ratio (Amine:Halide)Time (h)Yield (%)
Toluene2.4801:1.12465.2
Ethanol24.5801:1.12482.4
Isopropanol19.9901:1.21888.1
Acetonitrile 37.5 80 1:1.2 18 94.7

Self-Validating Synthesis Protocol

Phase 1: High-Yield Quaternization
  • Preparation : Charge a dry, nitrogen-purged reactor with 1.0 molar equivalent of N-methyldidecylamine and anhydrous acetonitrile (3 mL per mmol of amine).

  • Alkylation : Introduce 1.2 molar equivalents of methyl bromide. Causality: The slight excess compensates for the volatility of the alkylating agent, ensuring complete conversion of the sterically hindered amine.

  • Reflux : Heat the mixture to 80°C under continuous stirring for 18 hours.

  • Validation Check (TLC) : Spot the reaction mixture on a silica gel TLC plate (Eluent: Chloroform/Methanol 9:1). The reaction is complete only when the tertiary amine spot (visualized via iodine vapor) is entirely absent. Do not proceed until this condition is met.

  • Isolation : Evaporate the solvent in vacuo to yield the intermediate halide salt [4].

Phase 2: Anion Exchange & Neutralization
  • Resin Preparation : Pack a glass column with a strong basic anion-exchange resin (e.g., Amberlite IRA-400). Wash sequentially with 1M NaOH to convert the resin to the hydroxide (OH⁻) form, followed by distilled water until the eluate pH is neutral.

  • Elution : Dissolve the intermediate from Phase 1 in a minimal amount of ethanol[2] and pass it through the column at a flow rate of 2 bed volumes per hour.

  • Validation Check (Halide Absence) : Collect a 1 mL aliquot of the eluate and add three drops of 0.1 M Silver Nitrate (AgNO₃). If a white precipitate forms, halide ions are still present; the resin must be regenerated, and the eluate re-passed. A clear solution validates successful exchange.

  • Neutralization : Transfer the validated eluate (now didecyldimethylammonium hydroxide) to a flask submerged in an ice-water bath (0–5°C). Dropwise, add an equimolar amount of high-purity phosphoric acid (H₃PO₄) under vigorous stirring. Causality: The ice bath prevents exothermic thermal degradation (Hofmann elimination), preserving product integrity.

  • Purification : Lyophilize the neutralized solution to yield pure didecyl(dimethyl)azanium phosphate.

Troubleshooting Guides & FAQs

G Start Issue: DDAP Yield < 80% Q1 Unreacted Amine Detected? (TLC / Titration) Start->Q1 A1 Switch to Polar Aprotic Solvent (e.g., Acetonitrile) Q1->A1 Yes Q2 Halide Impurities Present? (AgNO₃ Test) Q1->Q2 No Success Optimal DDAP Yield A1->Success A2 Regenerate Exchange Resin or Filter in Cold Ethanol Q2->A2 Yes Q2->Success No A2->Success

Caption: Decision tree for troubleshooting low DDAP synthesis yields.

Q1: Why is my quaternization yield stalling around 70%, despite extending the reaction time? A: Time cannot overcome poor thermodynamics. The steric hindrance from the twin decyl chains [3] severely limits the nucleophilic attack. If you are using a non-polar solvent like toluene, the polar transition state is not stabilized. You must switch to a polar aprotic solvent like acetonitrile (ε = 37.5) to lower the activation energy and drive the reaction to completion.

Q2: I am scaling up. Can I bypass the resin column and use a direct salt exchange? A: Yes, but solvent selection becomes the critical failure point. If you react the intermediate halide with sodium phosphate directly, you must perform the reaction in a lower alcohol (like methanol or ethanol) [2]. In these solvents, the byproduct (e.g., NaCl or NaBr) is highly insoluble and will precipitate out, allowing you to remove it via vacuum filtration. If water is present, the salts will remain dissolved, contaminating your final DDAP.

Q3: My final DDAP product exhibits a yellowish tint instead of being a white solid. What caused this? A: Discoloration is a hallmark of amine oxidation or thermal degradation. This almost exclusively occurs during the neutralization step. The reaction between the quaternary ammonium hydroxide and phosphoric acid is highly exothermic. If the temperature exceeds 25°C locally, Hofmann elimination can occur, generating colored alkene byproducts. Always perform the phosphoric acid addition dropwise in an ice-water bath (0–5°C) under a nitrogen atmosphere.

Q4: How do I remove unreacted tertiary amine if my TLC validation fails? A: Do not proceed to the ion exchange step. Instead, adjust the pH of your intermediate mixture to ~3 using dilute HCl, which protonates the unreacted tertiary amine, making it highly water-soluble. Extract the mixture with a non-polar organic solvent (like hexane) to pull away non-polar impurities, then extract the quaternary salt using chloroform.

References

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Qu
  • Quaternary ammonium alkyl phosphates and method for producing same.
  • Understanding Didecyl Dimethyl Ammonium Chloride: A Critical Biocide. HBJ Rain.
  • Technical Support Center: Optimizing DDAB Concentration for Bactericidal Efficacy. Benchchem.
Optimization

common interferences in didecyl(dimethyl)azanium;phosphate assays

Welcome to the Technical Support Center for didecyl(dimethyl)azanium;phosphate (commonly known as didecyldimethylammonium phosphate, DDAP) assays. As a quaternary ammonium compound (QAC) with a permanently charged cation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for didecyl(dimethyl)azanium;phosphate (commonly known as didecyldimethylammonium phosphate, DDAP) assays. As a quaternary ammonium compound (QAC) with a permanently charged cationic headgroup, dual hydrophobic decyl tails, and a phosphate counterion, DDAP presents unique analytical challenges.

This guide is designed for analytical chemists and drug development professionals. It bypasses basic operational steps to focus on the mechanistic causality of assay interferences and provides self-validating troubleshooting protocols.

Diagnostic Matrix: Quantitative Impact of DDAP Interferences

Before troubleshooting, use this data-driven matrix to identify the specific interference affecting your assay platform.

Assay PlatformPrimary InterferentMechanistic CauseQuantitative ImpactResolution Strategy
LC-MS/MS Matrix Lipids & Unendcapped SilanolsSilanol groups cause secondary cation-exchange interactions. Lipids compete for ESI charge.Matrix effects range from -27% to +15.4%. Peak tailing reduces resolution .Use Weak Cation-Exchange (WCX) SPE; switch to a mixed-mode LC column.
Colorimetric (Propyl Orange) Anionic Surfactants & Wood ExtractivesAnionic molecules competitively form colorless ion-pairs with DDAP, preventing dye binding.Linear correlation fails >8 ppm. False >20% overestimation in heartwood matrices .Shift absorbance measurement to 477 nm; perform matrix dilution.
Potentiometric Titration High Background Phosphate / pH ShiftsPhosphate acts as a strong buffer, masking the localized pH/ionic shifts at the equivalence point.Endpoint drift; quantitation fails outside the 1–1000 ppm linear range .Adjust sample pH to 3.0 to bypass phosphate buffering pKa.
Competitive ELISA Fatty Acids & Fatty AlcoholsAliphatic chains mimic DDAP's dual decyl tails, fitting into the antibody's binding pocket.False positives; cross-reactivity selectivity factors reach up to 158% .Implement pre-assay hexane extraction to remove free fatty acids.

Expert Troubleshooting FAQs

Q1: Why am I seeing severe ion suppression and peak tailing during LC-MS/MS analysis of DDAP? Causality: Peak tailing in LC-MS/MS is primarily driven by secondary interactions between the permanently charged quaternary amine of didecyl(dimethyl)azanium and residual unendcapped silanol groups on standard reversed-phase (C18) silica columns. Furthermore, ion suppression is often caused by matrix lipids or the phosphate counterion itself, which competes for charge in the electrospray ionization (ESI) source . Actionable Fix: Switch to a mixed-mode column (e.g., reversed-phase/cation-exchange) or add a volatile ion-pairing agent like heptafluorobutyric acid (HFBA) or 50 mM ammonium formate to the mobile phase.

Q2: My colorimetric assay is yielding anomalously low DDAP concentrations. What is neutralizing the signal? Causality: Colorimetric assays rely on the electrostatic binding between the cationic azanium headgroup and an anionic dye (like Propyl Orange) to form a chromogenic ion-pair . If anionic surfactants (e.g., SDS) are present in your sample matrix, they will competitively bind to DDAP. This forms a colorless, neutral complex that prevents dye association. Additionally, high concentrations of hard water ions (Ca²⁺, Mg²⁺) can precipitate the phosphate counterion, altering the local ionic strength and disrupting ion-pair partitioning. Actionable Fix: Perform a matrix dilution or use a non-ionic surfactant to mask interferences. Always validate with a standard addition curve.

Q3: During potentiometric titration, the endpoint is drifting or completely undetectable. Is the phosphate counterion interfering? Causality: Yes. Potentiometric titrations of QACs typically use an ionic surfactant electrode and a sodium lauryl sulfate (SLS) titrant . High background phosphate (either from the DDAP salt itself in high concentrations or a phosphate-buffered matrix) acts as a strong buffer. This resists the localized ionic shifts required for the electrode's polymeric membrane to register the sudden excess of anionic titrant at the equivalence point. Actionable Fix: Dilute the sample in a non-buffering solvent or use an unbuffered titration system. Adjust the pH to 3.0 to keep it outside the primary buffering pKa range of phosphate.

Q4: We are using a CELISA kit for environmental DDAP monitoring but getting false positives. What causes this? Causality: Polyclonal antisera raised against hapten conjugates of DDAC/DDAP often exhibit high cross-reactivity with simple fatty acids and fatty alcohols . These aliphatic chains structurally mimic the dual decyl tails of DDAP. Furthermore, high lipid content can denature the antibodies, leading to non-specific binding and artificially high signal readouts. Actionable Fix: Implement a pre-assay lipid extraction step using hexane, or verify positive ELISA hits with orthogonal LC-MS/MS testing.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. Implement the following methodologies to isolate DDAP from interfering matrices.

Protocol A: Mixed-Mode SPE Cleanup for LC-MS/MS

This protocol uses stable isotope internal standards to self-validate extraction efficiency (Target Recovery: 80-120%).

  • Internal Standard Spiking: Spike 1 mL of the sample with 10 µL of deuterated internal standard (e.g., d6-DDAC or C14-BAC-d5) to achieve a final concentration of 10 ng/mL.

  • Sorbent Conditioning: Condition a Weak Cation-Exchange (WCX) SPE cartridge with 3 mL of LC-grade methanol, followed by 3 mL of LC-grade water.

  • Sample Loading: Load the 1 mL spiked sample (ensure pH is adjusted to 7.0 to maintain the ionized state of the WCX sorbent).

  • Interference Wash: Wash with 3 mL of 5% methanol in water. Causality: This removes neutral lipids, unbound proteins, and anionic interferences (including excess phosphate) while the cationic DDAP remains ionically bound to the sorbent.

  • Target Elution: Elute DDAP using 3 mL of 2% formic acid in methanol. Causality: The acidic pH neutralizes the carboxylic acid groups on the WCX sorbent, breaking the ionic bond and releasing the permanently charged QAC.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 35°C and reconstitute in 100 µL of mobile phase (Acetonitrile/Water with 50 mM ammonium formate).

Protocol B: Two-Phase Potentiometric Titration

This protocol self-validates through the continuous monitoring of the first derivative of the potential-volume curve.

  • Titrant Standardization: Standardize the titrant (0.004 M Sodium Lauryl Sulfate) against a known primary standard of benzalkonium chloride (BAC). Validation: The calculated molarity must be within ±1% of the theoretical value.

  • Sample Preparation: Transfer an aliquot of the DDAP sample containing approximately 2–5 mg of active QAC into a clean titration vessel.

  • Matrix Adjustment: Add 50 mL of deionized water. Adjust the pH to 3.0 using dilute HCl. Causality: This minimizes phosphate buffering interference, ensuring a sharp potential drop.

  • Electrode Setup: Insert the ionic surfactant electrode and an Ag/AgCl reference electrode into the solution. Ensure vigorous stirring to prevent localized micelle formation.

  • Titration Execution: Titrate with the standardized SLS at a dosing rate of 0.1 mL/min. The endpoint is strictly identified by the maximum first derivative (dE/dV) of the potential-volume curve.

Assay Troubleshooting Logic

DDAP_Troubleshooting Start DDAP Assay Signal Anomaly Detected CheckAssay Identify Analytical Platform Start->CheckAssay LCMS LC-MS/MS CheckAssay->LCMS Color Colorimetric / ELISA CheckAssay->Color Titration Potentiometric Titration CheckAssay->Titration LCMS_Issue Ion Suppression or Peak Tailing? LCMS->LCMS_Issue Color_Issue Low Absorbance or False Positives? Color->Color_Issue Titration_Issue No Endpoint or Drifting Signal? Titration->Titration_Issue LCMS_Fix Use WCX SPE Cleanup & Mixed-Mode LC Column LCMS_Issue->LCMS_Fix Yes Color_Fix Remove Anionic Surfactants Extract Free Fatty Acids Color_Issue->Color_Fix Yes Titration_Fix Adjust pH to 3.0 & Dilute Phosphate Buffer Titration_Issue->Titration_Fix Yes

Decision matrix for diagnosing and resolving DDAP assay interferences.

References

  • Li, Z.-M., Lakuleswaran, M., & Kannan, K. (2022). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Journal of Chromatography B, 1214, 123562. URL:[Link]

  • Momohara, I., Kato, A., & Nishimura, T. (2010). Spectrophotometric assay of a wood preservative, didecyldimethylammonium chloride (DDAC), in aqueous solution. Journal of Wood Science, 56(4), 314-318. URL:[Link]

  • Price, R., & Wan, P. (2010). Determination of Quaternary Ammonium Compounds by Potentiometric Titration with an Ionic Surfactant Electrode: Single-Laboratory Validation. Journal of AOAC INTERNATIONAL, 93(5), 1542–1552. URL:[Link]

  • Bull, J. P., Serreqi, A. N., Gamboa, H. R., & Breuil, C. (1998). Improved Enzyme-Linked Immunosorbent Assay To Detect Didecyldimethylammonium Chloride, a Quaternary Ammonium Compound. Journal of Agricultural and Food Chemistry, 46(11), 4779-4786. URL:[Link]

Troubleshooting

Technical Support Center: Environmental Degradation of Didecyl(dimethyl)azanium Compounds (DDAC)

Welcome to the Technical Support Center for the environmental analysis and degradation tracking of Didecyldimethylammonium chloride (DDAC). This guide is designed for environmental chemists, toxicologists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the environmental analysis and degradation tracking of Didecyldimethylammonium chloride (DDAC). This guide is designed for environmental chemists, toxicologists, and drug development professionals investigating the fate, transport, and analytical quantification of quaternary ammonium compounds (QACs) in complex matrices.

Part I: Frequently Asked Questions (FAQs) on DDAC Degradation Pathways

Q1: What is the primary biological degradation pathway of DDAC in environmental matrices? A: DDAC is primarily degraded by specific microbial consortia, notably strains like Pseudomonas fluorescens TN4, which utilize the compound as a sole carbon source[1]. The degradation is initiated through an N-dealkylation process. The cleavage of the carbon-nitrogen bond converts DDAC into decyldimethylamine. A subsequent dealkylation step yields dimethylamine (DMA) and decanal/decanoic acid, which are then completely mineralized into carbon dioxide and water[1].

DDAC_Degradation A DDAC (Didecyldimethylammonium) B Decyldimethylamine + Decanal A->B N-dealkylation (P. fluorescens TN4) C Dimethylamine (DMA) + Decanoic Acid B->C N-dealkylation D Mineralization (CO2 + H2O) C->D Oxidation / Mineralization

Fig 1. Microbial N-dealkylation pathway of DDAC resulting in complete mineralization.

Q2: Why do my recovery rates for DDAC drop significantly in wastewater sludge compared to aqueous effluents? A: DDAC exhibits a very high sorption affinity for particulate matter and biomass. In wastewater treatment plants (WWTPs), the removal of DDAC from the aqueous phase is largely driven by rapid sorption to primary and activated sludge rather than immediate biodegradation[2]. Consequently, while aqueous effluent concentrations may be below the limit of detection (<0.1 ng/L), sludge concentrations can reach up to 137,570 μg/kg dry matter[2].

Q3: Is abiotic degradation (photolysis/hydrolysis) a significant factor for DDAC in surface waters? A: No. Laboratory studies confirm that DDAC is hydrolytically stable under abiotic conditions across a pH range of 5–9 (half-lives ranging from 175 to 506 days) and is photolytically stable in buffered aqueous solutions[3][4]. Therefore, analytical discrepancies in surface water monitoring are almost entirely due to microbial degradation or sediment partitioning, not abiotic breakdown[5].

Part II: Quantitative Data & Environmental Fate Parameters

To assist in predictive modeling and experimental design, the following table summarizes the key environmental fate parameters and half-lives of DDAC across different matrices.

Table 1: Environmental Fate and Degradation Metrics of DDAC

Parameter / MatrixValue / Half-lifeMechanism / Notes
Activated Sludge ~31 hoursRapid biodegradation via N-dealkylation[2].
Aerobic Soil 1,048 daysHighly stable; strongly bound to soil particulates[3][6].
River Water (Flooded, Aerobic) 180 daysStable to microbial degradation in purely aquatic systems[3][4].
Aqueous Buffer (pH 5-9) 175 – 506 daysHydrolytically stable; no significant abiotic cleavage[3][4].
Primary Sludge Concentration 84,000 – 137,570 μg/kg DMIndicates rapid and dominant sorption kinetics[2].

Part III: Troubleshooting Guide & Analytical Workflows

Issue: High background noise and carryover during HPLC-MS/MS quantification of DDAC.

Root Cause: QACs like DDAC are highly surface-active and tend to adsorb to the internal components of HPLC systems (tubing, injector valves), leading to severe carryover. Additionally, system blanks often contain trace QACs or PFAS from manufacturing polymers. Solution: Implement an in-line trapping column and optimize the mobile phase with ammonium acetate to outcompete DDAC for silanol binding sites on the analytical column.

Step-by-Step Protocol: HPLC-MS/MS Quantification of DDAC in Environmental Samples

This self-validating protocol ensures high recovery and eliminates system-induced artifacts when measuring DDAC and its degradation intermediates[2][7].

Step 1: Sample Preparation and Extraction

  • Lyophilize sludge/sediment samples to obtain dry matter (DM).

  • Perform ultrasonic extraction using a mixture of methanol and 1% formic acid to disrupt the strong electrostatic interactions between the cationic DDAC molecules and the negatively charged sediment matrix.

  • Centrifuge at 10,000 x g for 15 minutes and filter the supernatant through a 0.2 μm regenerated cellulose (RC) filter (avoid PTFE or nylon, which strongly adsorb QACs).

Step 2: HPLC System Configuration

  • Trapping Column: Install a PFAS/QAC in-line trapping column (e.g., Zorbax Eclipse XDB-C18, 5 μm, 4.6 × 50 mm) between the pump and the autosampler[2][7]. This delays system-related background contaminants from co-eluting with the sample analytes.

  • Analytical Column: Use a high-efficiency C18 column maintained at 30 °C.

  • Injection Volume: 10 μL[2].

Step 3: Mobile Phase and Gradient

  • Mobile Phase A: LC-MS grade water buffered with 10 mM Ammonium acetate[2]. (The ammonium ions prevent peak tailing by masking residual silanols).

  • Mobile Phase B: Acetonitrile containing 5% water and 10 mM Ammonium acetate[2].

  • Run a gradient elution over 17 minutes, ensuring a high-organic wash phase (>95% B) at the end of the run to clear strongly retained lipids and un-degraded QACs[2][7].

Step 4: MS/MS Detection (ESI+)

  • Operate the triple quadrupole mass spectrometer in positive electrospray ionization mode (ESI+)[2].

  • Set the ion source temperature to 500 °C and the ion spray voltage to 5.3 kV[2].

  • Monitor at least two Multiple Reaction Monitoring (MRM) transitions for DDAC (e.g., m/z 326.3 → m/z 186.2 and m/z 326.3 → m/z 43.1) to ensure definitive identification and quantification[2][7].

HPLC_Workflow S1 Ultrasonic Extraction (MeOH + 1% Formic Acid) S2 Filtration (0.2 μm RC Filter) S1->S2 Removes particulates S3 HPLC System (In-line Trapping Column) S2->S3 Prevents system carryover S4 Chromatographic Separation (10mM NH4OAc Buffer) S3->S4 Gradient elution S5 ESI+ MS/MS Detection (Dual MRM Transitions) S4->S5 Quantification

Fig 2. Optimized HPLC-MS/MS workflow for DDAC extraction and quantification.

References

  • Biodegradation of didecyldimethylammonium chloride by Pseudomonas fluorescens TN4 isolated from activated sludge - ResearchGate.
  • Didecyl Dimethyl Ammonium Chloride Cluster (DDAC) - publications.gc.ca.
  • A Review of the Environmental Impact and Toxic Effects of DDAC - Gov.bc.ca.
  • Updated EHS Summary of Didecyl Dimethyl Ammonium Chloride (DDAC) - TURI.
  • Didecyl Dimethyl Ammonium Chloride (DDAC) Risk Assessment - Regulations.gov.
  • Removal of Quaternary Ammonium Compounds (QACs) in Wastewater Treatment - ACS ES&T Water.
  • Emissions of Quaternary Alkylammonium Compounds - Miljøstyrelsen.

Sources

Optimization

Technical Support Center: Optimization of Flow-Injection Analysis (FIA) for Phosphate Determination

Welcome to the Advanced Technical Support Center for Flow-Injection Analysis (FIA). For researchers, scientists, and drug development professionals, achieving high-throughput, reproducible quantification of orthophosphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Flow-Injection Analysis (FIA). For researchers, scientists, and drug development professionals, achieving high-throughput, reproducible quantification of orthophosphate is critical.

FIA is fundamentally a kinetically controlled technique—the chemical reactions within the manifold do not reach equilibrium before reaching the detector. Therefore, precise control over reagent stoichiometry, flow dynamics, and system cleanliness is paramount. This guide synthesizes field-proven troubleshooting strategies and optimized protocols based on the industry-standard Molybdenum Blue chemistry.

System Architecture & Reaction Pathway

The following diagram illustrates the optimized manifold architecture for phosphate determination. The system relies on the formation of a phosphomolybdate complex, followed by its catalytic reduction to a detectable molybdenum blue species.

FIA_Workflow Carrier Carrier Stream (H2O) Injector Sample Injection (100 µL) Carrier->Injector Coil1 Mixing Coil 1 (Complexation) Injector->Coil1 Sample Dispersion Molybdate Ammonium Molybdate + Antimony Catalyst Molybdate->Coil1 Coil2 Mixing Coil 2 (60cm Reduction) Coil1->Coil2 Phosphomolybdate Ascorbic Ascorbic Acid (Reducing Agent) Ascorbic->Coil2 Detector Photometric Detector (880 nm) Coil2->Detector Molybdenum Blue Waste Waste Collection Detector->Waste

Automated FIA manifold for phosphate determination via the Molybdenum Blue method.

Self-Validating Experimental Protocol: Optimized Molybdenum Blue FIA

Objective: Quantify trace orthophosphate in aqueous matrices (e.g., environmental water, biological buffers). Causality Focus: Ascorbic acid alone reduces the phosphomolybdate complex too slowly for the short residence times inherent to FIA. To solve this, we introduce potassium antimony(III) tartrate as a catalyst to accelerate the reduction, ensuring maximum absorbance is achieved within a compact mixing coil[1][2].

Step 1: Reagent Preparation & System Decontamination

  • Action: Wash all glassware with hot 1:1 HCl and rinse thoroughly with ultrapure deionized water.

  • Reasoning: Laboratories are highly susceptible to ambient phosphate contamination (e.g., from detergents). Acid-washing strips adsorbed phosphates from glass surfaces[3].

  • Action: Prepare Reagent 1 (Acidic Molybdate) by dissolving ammonium heptamolybdate and potassium antimony tartrate in sulfuric acid.

  • Reasoning: The highly acidic medium is critical; it prevents the spontaneous, non-specific reduction of molybdate by ascorbic acid in the absence of phosphate[4].

Step 2: Manifold Assembly & Priming

  • Action: Assemble the manifold utilizing a 100 µL injection loop and a 60 cm post-injection mixing coil. Prime the system with the carrier stream and reagents at a flow rate of 0.50 mL/min[5].

  • Validation Check: Monitor the baseline absorbance at 880 nm. A stable baseline (drift <0.001 AU/min) self-validates the system, confirming the absence of phosphate contamination in the reagents and verifying that pump pulsation is adequately dampened.

Step 3: Calibration & Sample Analysis

  • Action: Inject calibration standards ranging from 10 to 200 µg P/L. You must use glass calibration vials[3].

  • Validation Check: Run an Initial Calibration Verification (ICV) standard immediately after the curve. The system is only validated for sample analysis if the ICV recovers within ±5% of its true value.

Step 4: System Shutdown & Cleaning

  • Action: At the end of the run, switch the reagent lines to a NaOH-EDTA solution and pump for 5 minutes.

  • Reasoning: Molybdenum blue complexes inevitably precipitate over time, coating the flow cell and tubing. NaOH-EDTA solubilizes these precipitates, preventing baseline drift and failing ICVs in subsequent runs[3].

Quantitative Optimization Parameters

To achieve optimal sensitivity and throughput, the physical parameters of the FIA manifold must be strictly controlled. The following table summarizes the optimized parameters derived from robust response surface methodologies.

ParameterOptimized ValueMechanistic Rationale
Sample Injection Volume 100 µLBalances high analytical sensitivity with minimal sample dispersion, keeping carry-over below 1%[2][5].
Reagent Flow Rate 0.50 mL/minEnsures optimal residence time for the kinetically controlled catalytic reduction step[5].
Mixing Coil Length 60 cmProvides sufficient path length for complete color development before the sample zone reaches the detector[5].
Detection Wavelength 880 nmCorresponds to the maximum absorbance peak of the antimony-phosphomolybdenum blue complex[3].
Limit of Detection (LOD) ~0.3 µg P/LAchievable with optimized flow parameters and high-quality, long-path-length flow cells[3].
Troubleshooting & Technical FAQs

Q: Why is my Initial Calibration Verification (ICV) consistently failing, and why does my baseline drift upwards? A: This is a classic symptom of flow cell fouling or reagent degradation.

  • Fouling: The molybdenum blue complex can precipitate in the tubing and flow cell over time. Solution: Implement a daily shutdown wash using a NaOH-EDTA solution to strip precipitates from the manifold[3].

  • Reducing Agent Instability: If you are using Tin(II) chloride (SnCl2) as a reducing agent, it oxidizes rapidly, leading to baseline drift and poor precision. Solution: Switch to ascorbic acid catalyzed by antimony(III), which is significantly more stable, or stabilize the SnCl2 with hydrazinium sulphate[2][4].

Q: Increasing my injection volume improves sensitivity, but I am now seeing severe carry-over between samples. How do I fix this? A: In FIA, the sample zone disperses into the carrier stream. Larger injection volumes increase the peak height (sensitivity) but widen the sample zone, leading to tailing and carry-over into the next sample[2]. Solution: Cap the injection volume at 100 µL[5]. If higher sensitivity is required, do not increase the injection volume. Instead, increase the optical path length of your flow cell (e.g., using a customized LED/photodiode long-path cell)[6].

Q: I am analyzing complex environmental samples and suspect false positives. What are the primary chemical interferences in this FIA method? A: The molybdenum blue chemistry is highly specific to orthophosphate, but two primary interferences exist:

  • Silicate: Forms a pale blue silicomolybdate complex. However, this reaction is kinetically slower and requires high concentrations (~30 mg SiO2/L to produce a 0.005 mg P/L false positive). Ensure your acid concentration is strictly controlled, as high acidity suppresses silicate interference[3].

  • Arsenate: Reacts identically to phosphate. If arsenate is present, it must be determined separately or chemically reduced to arsenite (which does not interfere) prior to analysis[3]. Note: High concentrations of Ferric iron (>50 mg/L) will cause a negative error by competing for the ascorbic acid reducing agent or precipitating the phosphate[3].

Sources

Troubleshooting

Technical Support Center: Didecyl(dimethyl)azanium;phosphate (DDAP) Stock Solutions

Welcome to the technical support center for didecyl(dimethyl)azanium;phosphate (DDAP) stock solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for didecyl(dimethyl)azanium;phosphate (DDAP) stock solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the stability of DDAP solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Introduction to DDAP and its Stability Challenges

Didecyldimethylammonium phosphate (DDAP) is a quaternary ammonium compound (QAC) with a wide range of applications, including as a biocide, disinfectant, and component in drug delivery systems.[1][2] Its efficacy is dependent on its stability in solution. However, like many QACs, DDAP solutions can be prone to instability, which can manifest as precipitation, degradation, or loss of activity, ultimately impacting experimental reproducibility and outcomes. Understanding the factors that influence the stability of DDAP stock solutions is therefore critical for reliable results.

Frequently Asked Questions (FAQs)

What is the recommended solvent for preparing DDAP stock solutions?

DDAP is highly soluble in water.[1] For most applications, sterile, deionized (DI) or distilled water is the recommended solvent. Some protocols may involve dissolving DDAP in organic solvents like ethanol or isopropanol, where it is also soluble, before further dilution in aqueous media.[3][4] The choice of solvent can be influenced by the specific experimental requirements and the desired final concentration.

What are the optimal storage conditions for DDAP stock solutions?

To ensure maximum stability, DDAP stock solutions should be stored in tightly sealed containers in a cool, dark place.[5] While some sources suggest room temperature storage is acceptable, refrigeration at 2-8°C is generally recommended to minimize potential degradation over time.[6] It is also advisable to protect the solution from light to prevent photodegradation, although DDAP is generally stable to light.[7][8] Avoid repeated freeze-thaw cycles, as this can affect solution stability.

What is the expected shelf-life of a DDAP stock solution?

When prepared and stored correctly, a DDAP stock solution can be stable for an extended period. Studies have shown that didecyl dimethyl ammonium chloride (DDAC), a closely related compound, is hydrolytically stable in aqueous solutions across a pH range of 5-9 for at least 30 days at 25°C.[8] For long-term storage of several weeks to months, refrigeration is recommended. However, it is best practice to prepare fresh solutions for critical experiments or to periodically verify the concentration of older stock solutions.

Can I use plastic containers to store DDAP solutions?

It is generally recommended to use glass bottles for storing QAC solutions, as plastic containers can potentially adsorb the compound, leading to a decrease in the effective concentration.[6] If plastic must be used, it is advisable to choose high-quality, chemically resistant plastics and to minimize the storage duration.

How does pH affect the stability of DDAP solutions?

DDAP is stable over a wide pH range.[8] However, extreme pH values should be avoided as they can potentially lead to degradation. For most applications, maintaining a pH between 5 and 9 is recommended.[8] If your experimental conditions require a pH outside of this range, it is advisable to prepare the solution fresh and use it promptly.

Troubleshooting Guide

This section addresses common problems encountered when working with DDAP stock solutions, providing potential causes and step-by-step solutions.

Issue 1: Precipitation or Cloudiness in the DDAP Stock Solution
Potential Cause Explanation Troubleshooting Steps
Low Temperature Solubility of DDAP may decrease at lower temperatures, leading to precipitation, especially in highly concentrated solutions.1. Gently warm the solution to room temperature or slightly above (e.g., 37°C) with gentle agitation to redissolve the precipitate. 2. If the issue persists, consider preparing a less concentrated stock solution.
Contamination Introduction of contaminants can lead to the formation of insoluble complexes.1. Ensure all glassware is scrupulously clean. 2. Use high-purity water (DI or distilled). 3. Filter the solution through a 0.22 µm filter to remove any particulate matter.
Interaction with Anionic Compounds DDAP is a cationic surfactant and can form insoluble complexes with anionic compounds.1. Review the composition of your diluents and media for any potentially interacting anionic species. 2. If an interaction is suspected, consider using a different buffer system or preparing the final dilution immediately before use.
Issue 2: Loss of Antimicrobial Activity or Inconsistent Experimental Results
Potential Cause Explanation Troubleshooting Steps
Degradation Although generally stable, DDAP can degrade over time, especially if not stored properly (e.g., exposure to high temperatures or light).1. Prepare a fresh stock solution. 2. Compare the performance of the new solution with the old one. 3. If preparing solutions for long-term use, consider aliquoting the stock solution to minimize contamination and degradation from repeated handling.
Adsorption to Surfaces DDAP can adsorb to plastic surfaces, leading to a lower effective concentration.[6]1. Use glass or polypropylene containers for preparation and storage. 2. When diluting, ensure thorough mixing to counteract any potential adsorption to the vessel walls.
Incorrect Concentration Errors in weighing the compound or in dilution calculations can lead to a stock solution of the wrong concentration.1. Double-check all calculations. A common formula for dilutions is C1V1 = C2V2, where C1 and V1 are the initial concentration and volume, and C2 and V2 are the final concentration and volume.[9] 2. Use a calibrated balance for weighing the DDAP powder.
Experimental Protocol: Verifying the Concentration of DDAP Stock Solutions

For critical applications, it may be necessary to verify the concentration of your DDAP stock solution. A simple titration method can be employed for this purpose.

Materials:

  • DDAP stock solution

  • Standardized anionic surfactant solution (e.g., sodium dodecyl sulfate)

  • Indicator solution (e.g., a mixture of a cationic and an anionic dye)

  • Appropriate glassware (burette, flask)

Procedure: A known volume of the DDAP solution is titrated with a standardized solution of an anionic surfactant in the presence of a mixed indicator. The endpoint is observed by a color change. The concentration of the DDAP solution can then be calculated based on the stoichiometry of the reaction. For detailed methodologies, refer to standardized analytical procedures for quaternary ammonium compounds.

Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting common issues with DDAP stock solutions.

DDAP Troubleshooting Workflow start Problem with DDAP Solution issue_type Identify Issue Type start->issue_type precipitation Precipitation / Cloudiness issue_type->precipitation Visual Instability loss_of_activity Loss of Activity / Inconsistent Results issue_type->loss_of_activity Performance Issue warm_solution Warm solution gently precipitation->warm_solution prepare_fresh Prepare fresh stock solution loss_of_activity->prepare_fresh check_contamination Check for contamination warm_solution->check_contamination If persists check_anionic Check for anionic interactions check_contamination->check_anionic If clean precipitation_resolved Issue Resolved check_anionic->precipitation_resolved If no interactions use_glassware Use glass containers prepare_fresh->use_glassware If persists recalculate Verify calculations and measurements use_glassware->recalculate If persists activity_resolved Issue Resolved recalculate->activity_resolved If correct

Caption: Troubleshooting workflow for DDAP solution instability.

Concluding Remarks

The stability of didecyl(dimethyl)azanium;phosphate stock solutions is paramount for achieving reliable and reproducible experimental results. By adhering to the guidelines on solvent selection, storage conditions, and handling procedures outlined in this technical support guide, researchers can significantly enhance the stability of their DDAP solutions. When issues do arise, the structured troubleshooting approach provided should enable a swift resolution, ensuring the integrity of your research.

References

  • ACS Publications. (2017, May 2). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications | Chemistry of Materials.
  • National Pesticide Information Center - Oregon State University. (2023, February 14). Quaternary Ammonium Compounds: ADBAC and DDAC Fact Sheet.
  • PMC. (2023, June 16). Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions.
  • ScienceDirect. (n.d.). Quaternary ammonium compounds (QACs): A review on occurrence, fate and toxicity in the environment.
  • PMC - NIH. (2021, May 28). Emerging Technologies for Degradation of Dichlorvos: A Review.
  • Regulations.gov. (2006, April 13). Environmental Fate Assessment of Didecyl dimethyl ammonium chloride (DDAC) for the Reregistration Eligibility Decision (RED).
  • Hach. (n.d.). Quaternary Ammonium Compounds DOC316.53.01128.
  • ResearchGate. (n.d.). Stability of quaternary ammonium compounds (QACs) at various....
  • ResearchGate. (n.d.). Biodegradation of didecyldimethylammonium chloride by Pseudomonas fluorescens TN4 isolated from activated sludge.
  • ResearchGate. (n.d.). Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells.
  • Hydro Solutions. (n.d.). How to neutralize quarterly ammonium compounds.
  • ACS Publications. (n.d.). Factors Affecting Stability of Nonaqueous Quaternary Ammonium Titrants. | Analytical Chemistry.
  • PMC. (2020, August 5). Formation of lamellar body-like structure may be an initiator of didecyldimethylammonium chloride-induced toxic response.
  • PMC. (2022, September 9). Didecyldimethylammonium Chloride- and Polyhexamethylene Guanidine-Resistant Bacteria Isolated from Fecal Sludge and Their Potential Use in Biological Products for the Detoxification of Biocide-Contaminated Wastewater Prior to Conventional Biological Treatment.
  • AERU. (2026, March 11). Didecyldimethylammonium chloride (Ref: P0151).
  • Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products.
  • Google Patents. (n.d.). CN101914026A - Process for preparing didecyl dimethyl ammonium chloride.
  • TURI. (n.d.). Updated EHS Summary of Didecyl Dimethyl Ammonium Chloride (DDAC) for the MA TURA Science Advisory Board Meeting.
  • Quats. (n.d.). FAQs.
  • Wikipedia. (n.d.). Didecyldimethylammonium chloride.
  • PubMed. (2014, September 3). Assessment of didecyldimethylammonium chloride as a ballast water treatment method.
  • Taylor Technologies. (n.d.). DROP TEST QUATERNARY AMMONIUM COMPOUND (QAC) (1 drop = 1.25 ppm) & POLYQUAT (1 drop = 0.5 ppm).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Didecyldimethylammonium Chloride | 7173-51-5.
  • ECHEMI. (n.d.). Buy Didecyl dimethyl ammonium chloride from CHUANGNONG CHEMICALS.
  • DAP. (2021, December 30). DAP US/GHS MSDS Project.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • IUPAC-NIST Solubilities Database. (2015, February 18). Ammonium Orthophosphates.
  • Lovibond. (2018, November 15). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Solution.
  • DAP. (n.d.). SDS - DAP US/GHS MSDS Project.
  • ResearchGate. (2018, July 24). How can I dilute dihexadecyl phosphate powder effectively for liposomes preparation? Does it work with Chloroform?.
  • ResearchGate. (2019, March 12). How much stock solution do I need?.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of didecyl(dimethyl)azanium;phosphate and DDAC

Comparative Analysis of Didecyl(dimethyl)azanium phosphate (DDAP) and Didecyl dimethyl ammonium chloride (DDAC) As formulators and drug development professionals evaluate biocides for medical devices, industrial water sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Didecyl(dimethyl)azanium phosphate (DDAP) and Didecyl dimethyl ammonium chloride (DDAC)

As formulators and drug development professionals evaluate biocides for medical devices, industrial water systems, and surface disinfectants, the selection of the correct quaternary ammonium compound (QAC) is paramount. Didecyl dimethyl ammonium chloride (DDAC) is an industry-standard, 5th-generation QAC known for its robust broad-spectrum antimicrobial properties. However, its structural analog, didecyl(dimethyl)azanium phosphate (DDAP)—often referred to as didecyl dimethyl ammonium phosphate—offers a compelling alternative by swapping the chloride counter-ion for a phosphate group.

This guide provides an in-depth technical comparison of DDAC and DDAP, exploring how a simple counter-ion substitution fundamentally alters the physicochemical profile, material compatibility, and formulation potential of the active azanium cation.

Mechanistic Foundations: The Role of the Cation

Before differentiating the two compounds, it is crucial to understand their shared mechanism of action. Both DDAC and DDAP rely on the exact same active moiety: the didecyl(dimethyl)azanium cation .

This cation functions as a potent amphiphilic surfactant. The positively charged ammonium head is electrostatically drawn to the negatively charged phospholipid bilayer of microbial cell walls[1]. Upon contact, the twin hydrophobic decyl chains intercalate into the lipid bilayer, disorganizing the membrane architecture. This disruption increases membrane permeability, leading to the catastrophic leakage of intracellular components (such as potassium ions, proteins, and nucleic acids), ultimately resulting in cell lysis[1][2].

QAC_Mechanism A QAC Molecule (Cationic Head + Alkyl Tails) B Electrostatic Attraction (Negatively Charged Cell Wall) A->B Contacts C Lipid Bilayer Penetration (Hydrophobic Interaction) B->C Inserts into D Membrane Disruption (Loss of Structural Integrity) C->D Destabilizes E Cellular Leakage (K+, Proteins, Nucleic Acids) D->E Induces F Cell Lysis & Death E->F Results in

Logical relationship of QAC-induced microbial membrane disruption and cell lysis.

The Counter-Ion Divergence: Chloride vs. Phosphate

While the cation dictates biocidal activity, the counter-ion (anion) governs the compound's solubility, micellization dynamics, and interactions with abiotic surfaces[3].

Antimicrobial Nuances: Both compounds exhibit excellent Minimum Inhibitory Concentrations (MIC) against Gram-positive and Gram-negative bacteria. However, research indicates that the nature of the counter-ion can subtly influence the amphiphilic balance and the compound's ability to penetrate complex matrices like biofilms[2][3]. Furthermore, phosphate-bearing QACs have demonstrated strong binding affinities to specific biological surfaces, such as hydroxyapatite, which can be advantageous in specialized dental or orthopedic formulations[4].

Corrosion and Material Compatibility (The Critical Differentiator): The most significant operational difference between DDAC and DDAP lies in their corrosivity.

  • DDAC: The chloride ion ( Cl− ) is a small, highly electronegative halide. In aqueous solutions, chloride ions aggressively attack the passivation layers of metals (such as stainless steel and carbon steel), initiating localized pitting corrosion[5].

  • DDAP: The phosphate ion ( PO43−​ ) is a well-documented anodic corrosion inhibitor. It reacts with metal surfaces to form a protective, insoluble phosphate film. By utilizing DDAP, formulators achieve a dual-action molecule: a potent biocide that inherently mitigates the corrosive degradation of the metal surfaces it is designed to sanitize[6][7].

Quantitative Data Summary
ParameterDDAC (Chloride Counter-ion)DDAP (Phosphate Counter-ion)
CAS Number 7173-51-5645418-37-7
Active Cation Didecyl(dimethyl)azaniumDidecyl(dimethyl)azanium
Antimicrobial Spectrum Broad (Bacteria, Fungi, Enveloped Viruses)Broad (Bacteria, Fungi, Enveloped Viruses)
Metal Corrosivity High (Chloride induces pitting)Low (Phosphate acts as a passivating inhibitor)
Biofilm Penetration ModerateModerate to High (Altered micellization)
Primary Use Cases General hard surface disinfection, wood preservationMedical instrument sterilization, cooling towers, anti-corrosive biocides

Experimental Protocols for Comparative Validation

To objectively validate the performance differences between DDAC and DDAP, researchers must employ self-validating experimental systems. Below are the field-proven methodologies for assessing both antimicrobial equivalence and corrosion inhibition.

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality & Rationale: This assay isolates the variable of the counter-ion to determine if the bulky phosphate group sterically hinders the azanium cation's ability to disrupt planktonic bacteria compared to the chloride ion.

  • Inoculum Preparation: Culture standard strains (Staphylococcus aureus ATCC 6538 and Escherichia coli ATCC 10536) in Mueller-Hinton Broth (MHB) at 37°C until logarithmic growth is achieved. Standardize the suspension to a McFarland 0.5 turbidity ( ≈1×108 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of DDAC and DDAP in MHB, achieving a final concentration gradient ranging from 0.1 µg/mL to 128 µg/mL.

  • Inoculation & Controls: Add 10 µL of the standardized bacterial suspension to each test well. Self-Validation Step: Include a positive growth control (MHB + bacteria, no biocide), a negative sterility control (MHB only), and a reference control (Chlorhexidine).

  • Incubation & Readout: Incubate the plates at 37°C for 24 hours. Measure the optical density at 600 nm ( OD600​ ). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition

Causality & Rationale: Traditional weight-loss corrosion tests are time-consuming and lack mechanistic insight. EIS provides real-time, non-destructive quantification of the charge transfer resistance ( Rct​ ) at the metal-liquid interface, proving the passivating superiority of the phosphate counter-ion.

Corrosion_Workflow S1 Prepare Carbon Steel Coupons (Standardize Surface Area) S2 Immerse in Test Solutions (HCl + DDAC vs. HCl + DDAP) S1->S2 S3 Electrochemical Impedance Spectroscopy (EIS) S2->S3 S4 Tafel Polarization Measurements (Anodic/Cathodic Kinetics) S3->S4 S5 Calculate Inhibition Efficiency (IE%) Compare Counter-ion Effects S4->S5

Experimental workflow for evaluating electrochemical corrosion inhibition efficiency.

  • Electrode Preparation: Polish Q235 carbon steel working electrodes using sequential SiC abrasive papers (up to 1200 grit). Degrease with absolute ethanol, wash with distilled water, and dry under a nitrogen stream.

  • Electrolyte Formulation: Prepare a baseline corrosive environment of 1.0 M HCl. Create test solutions by adding equimolar concentrations (e.g., 50 ppm) of DDAC and DDAP to separate HCl aliquots.

  • Cell Assembly: Utilize a standard three-electrode electrochemical cell consisting of the carbon steel working electrode, a platinum foil counter electrode, and a saturated calomel electrode (SCE) as the reference.

  • EIS Measurement: After allowing the system to reach open circuit potential (OCP) stability for 30 minutes, apply a 10 mV peak-to-peak AC sinusoidal perturbation over a frequency range of 100 kHz down to 10 mHz.

  • Data Extraction: Fit the resulting Nyquist plots to an equivalent Randles circuit model to extract the charge transfer resistance ( Rct​ ). Calculate the Inhibition Efficiency ( IE% ) using the equation:

    IE%=Rct​Rct​−Rct,0​​×100

    (Where Rct,0​ is the resistance of the uninhibited HCl blank).

Conclusion

For drug development and formulation professionals, the choice between DDAC and DDAP should be dictated by the target application's material constraints. While DDAC remains a highly effective, economical choice for general disinfection, DDAP represents a sophisticated structural optimization. By leveraging the phosphate counter-ion, DDAP delivers equivalent biocidal lethality while actively protecting sensitive metal infrastructure from halide-induced degradation.

References

  • The Science Behind DDAC: How Didecyl Dimethyl Ammonium Chloride Achieves Antimicrobial Efficacy Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

  • Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts Source: MDPI - International Journal of Molecular Sciences URL:[Link]

  • The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens Source: Scientific Reports (Nature Portfolio) / PubMed Central URL:[Link]

  • Synthesis and antibacterial activity of quaternary ammonium salt-type antibacterial agents with a phosphate group Source: Journal of Oleo Science / PubMed URL:[Link]

  • Corrosion inhibitors and methods of use (US6866797B1)
  • Didecyl dimethyl ammonium chloride as a highly efficient corrosion inhibitor for carbon steel in hydrochloric acid solution Source: Anti-Corrosion Methods and Materials URL:[Link]

  • Corrosion resistant sanitizing/disinfecting cleaning and wood preservative formulation (US6395698B1)

Sources

Comparative

Comprehensive Validation of Analytical Methods for Didecyl(dimethyl)azanium Phosphate Quantification: A Comparative Guide

Didecyl(dimethyl)azanium phosphate (DDAP) is a highly effective quaternary ammonium compound (QAC) utilized extensively as a broad-spectrum biocide, disinfectant, and corrosion inhibitor. While its chloride counterpart (...

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Author: BenchChem Technical Support Team. Date: April 2026

Didecyl(dimethyl)azanium phosphate (DDAP) is a highly effective quaternary ammonium compound (QAC) utilized extensively as a broad-spectrum biocide, disinfectant, and corrosion inhibitor. While its chloride counterpart (DDAC) is more common, the phosphate salt is specifically engineered for formulations where chloride-induced corrosion of sensitive metal surfaces must be avoided.

However, quantifying the active didecyl(dimethyl)azanium cation presents significant analytical hurdles. As a Senior Application Scientist, I frequently encounter two primary challenges with this molecule:

  • Optical Invisibility: The aliphatic decyl chains and the central quaternary nitrogen lack a conjugated π -system. Consequently, DDAP does not absorb UV light above 210 nm, rendering standard UV-Vis detectors virtually useless.

  • Chromatographic Tailing: The permanent positive charge of the cation causes severe secondary interactions with residual silanols on standard silica-based stationary phases, leading to peak tailing, poor resolution, and low recovery.

To overcome these challenges, analytical strategies must be chosen based on the specific matrix and sensitivity requirements. This guide objectively compares three field-proven methodologies—HPLC-ELSD, HILIC-MS/MS, and Two-Phase Titration—explaining the mechanistic causality behind each protocol to ensure robust, self-validating quantification.

AnalyticalWorkflow Start Sample Containing DDAP Decision Sensitivity & Matrix Needs? Start->Decision QC Formulation QC (> 10 ppm) Decision->QC Bulk Analysis Trace Trace / Residue (< 1 ppm) Decision->Trace Residue Analysis Titration Two-Phase Titration (Low Specificity) QC->Titration Low Budget ELSD HPLC-ELSD (Chromophore-free) QC->ELSD High Throughput LCMS HILIC-MS/MS (High Specificity) Trace->LCMS Max Sensitivity

Decision workflow for selecting DDAP quantification methods based on sensitivity.

HPLC-ELSD: The Workhorse for Formulation QC

Causality & Mechanism

For high-concentration formulation quality control, High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD) is the industry standard[1]. Because DDAP lacks a UV chromophore, ELSD bypasses optical detection entirely. The detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile DDAP particles. To counteract the cationic peak tailing, an ion-pairing reagent (such as ammonium acetate or trifluoroacetic acid) is added to the mobile phase to temporarily neutralize the charge during separation.

Step-by-Step Protocol
  • Sample Preparation: Dilute the DDAP formulation in a 50:50 (v/v) Methanol:Water mixture to achieve a target concentration of 50–500 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: Low-silanol C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using Water (with 0.1% Trifluoroacetic acid) and Acetonitrile.

    • Flow Rate: 1.0 mL/min.

  • ELSD Parameters:

    • Drift Tube Temperature: 50°C (Optimized to evaporate the mobile phase without volatilizing the analyte).

    • Nebulizer Gas ( N2​ ) Pressure: 3.5 bar.

    • Calibration: ELSD response is inherently non-linear; construct a logarithmic calibration curve ( log(Area) vs. log(Concentration) ).

HILIC-MS/MS: The Gold Standard for Trace Analysis

Causality & Mechanism

When analyzing environmental residues or food-contact surface swabs, ELSD lacks the necessary sensitivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides sub-ppb limits of detection. Instead of fighting the cationic nature of DDAP in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) embraces it[2]. HILIC utilizes a highly organic mobile phase that dramatically enhances electrospray ionization (ESI) efficiency while providing excellent retention and peak symmetry for permanently charged analytes.

In ESI+ mode, the phosphate counterion is stripped away, and the mass spectrometer selectively isolates the intact didecyl(dimethyl)azanium cation ( [M]+ m/z 326.4).

LCMS_Pathway Sample DDAP Extract (QuEChERS) HILIC HILIC Separation (Ammonium Formate) Sample->HILIC ESI ESI+ Ionization [M]+ m/z 326.4 HILIC->ESI Elution Q1 Quadrupole 1 Select m/z 326.4 ESI->Q1 Ions Collision Collision Cell (CID) Q1->Collision Precursor Q3 Quadrupole 3 Fragments m/z 186.2 Collision->Q3 Fragmentation Detector Electron Multiplier Quantification Q3->Detector Signal

Mechanistic pathway of DDAP quantification via HILIC-ESI-MS/MS.

Step-by-Step Protocol
  • Sample Extraction: For complex matrices, utilize a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction[3]. Extract the matrix using 5% formic acid in methanol. Sonicate for 30 minutes at 50°C, centrifuge, and dilute the supernatant with aqueous 50 mM ammonium formate.

  • Chromatographic Separation:

    • Column: Bare silica or amide-bonded HILIC column (100 x 2.1 mm, 3 µm).

    • Mobile Phase: Acetonitrile and 50 mM Ammonium Formate buffer (pH 3.2) in a 93:7 (v/v) isocratic ratio.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 326.4.

    • Product Ions: m/z 186.2 (quantifier, collision energy 25V) and m/z 43.1 (qualifier, collision energy 40V).

Two-Phase Titration: The Legacy Benchmark

Causality & Mechanism

This classical colorimetric method relies on the formation of a lipophilic ion-pair complex between the cationic didecyl(dimethyl)azanium and an anionic dye. The complex partitions into an organic solvent (chloroform). While highly robust and inexpensive, it lacks molecular specificity—it will quantify all cationic surfactants present in the mixture.

Step-by-Step Protocol
  • Preparation: Transfer a known aliquot of the DDAP sample into a titration flask containing 15 mL of chloroform and 10 mL of a mixed indicator solution (dimidium bromide and disodium cyanine green).

  • Titration: Titrate with a standardized 0.004 M Sodium Lauryl Sulfate (SLS) solution.

  • Endpoint Detection: Vigorously shake the flask after each addition. The endpoint is reached when the chloroform layer changes from pink (cationic complex) to a faint grayish-blue.

Performance Comparison Data

To facilitate objective method selection, the quantitative performance metrics of the three methodologies are summarized below:

ParameterHPLC-ELSDHILIC-MS/MSTwo-Phase Titration
Primary Use Case Formulation QCTrace Residue AnalysisLegacy Bulk Release
Sensitivity (LOD) ~5 µg/mL~0.1 ng/mL~100 µg/mL
Linearity Logarithmic (Non-linear)Linear ( R2>0.99 )Linear
Specificity High (Chromatographic)Ultra-High (Mass/Charge)Low (Class-specific)
Matrix Interference ModerateLow (with MRM)High (Colorimetric)
Operational Cost MediumHighLow

Designing a Self-Validating System (ICH Q2(R1) Compliance)

A protocol is only as reliable as its ongoing System Suitability Tests (SST). To ensure scientific integrity, any implemented method must be self-validating. Incorporate the following checks into every analytical sequence:

  • Carryover Verification: QACs are notoriously "sticky." Inject a blank solvent immediately after your highest calibration standard. The peak area at the DDAP retention time must be < 0.1% of the standard's area.

  • Retention Time Stability: The retention time of the didecyl(dimethyl)azanium peak must not drift by more than ±2% across the entire run, ensuring the ion-pairing or HILIC mechanism remains stable.

  • Recovery Spikes: For matrix samples, spike a known concentration of DDAP into a blank matrix prior to extraction. Acceptable recovery must fall strictly between 80% and 120%.

References

  • Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS. aesan.gob.es. 3

  • Determination of Benzalkonium Homologues and Didecyldimethylammonium in Powdered and Liquid Milk for Infants by Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry. researchgate.net.2

  • Analysis of ionic surfactants by HPLC with evaporative light scattering detection and charged aerosol detection. researchgate.net. 1

Sources

Validation

cytotoxicity comparison between didecyl(dimethyl)azanium bromide and chloride

An In-Depth Technical Guide to the Cytotoxicity of Didecyl(dimethyl)azanium Bromide vs. Chloride As researchers and formulation scientists develop next-generation lipid nanoparticles (LNPs), solid lipid nanoparticles (SL...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cytotoxicity of Didecyl(dimethyl)azanium Bromide vs. Chloride

As researchers and formulation scientists develop next-generation lipid nanoparticles (LNPs), solid lipid nanoparticles (SLNs), and advanced antimicrobial systems, the selection of cationic surfactants becomes a critical determinant of both efficacy and biocompatibility. Didecyl(dimethyl)azanium bromide (DDAB) and didecyl(dimethyl)azanium chloride (DDAC) are twin-chain quaternary ammonium compounds (QACs) that share an identical hydrophobic tail and cationic headgroup but differ exclusively in their halide counter-ions.

While this structural difference may appear trivial, the substitution of bromide for chloride fundamentally alters the hydration shell, critical micelle concentration (CMC), and lipid bilayer intercalation kinetics of the molecule. This guide provides an objective, mechanistically grounded comparison of their cytotoxic profiles to aid in rational formulation design.

Mechanistic Basis of QAC Cytotoxicity

To understand the cytotoxicity of DDAB and DDAC, we must first examine how they interact with mammalian cells. As cationic amphiphiles, both compounds are electrostatically drawn to the negatively charged proteoglycans and phospholipid headgroups of the mammalian cell membrane.

The causality of their toxicity follows a specific cascade:

  • Electrostatic Adsorption & Intercalation : The positively charged quaternary amine binds to the membrane, while the twin decyl chains intercalate into the hydrophobic core of the lipid bilayer.

  • Membrane Permeabilization : At sub-lytic concentrations, this intercalation alters the packing parameter of the membrane, inducing pore formation and the leakage of intracellular contents (e.g., Lactate Dehydrogenase, LDH)[1].

  • Mitochondrial Dysfunction : QACs that traverse the plasma membrane accumulate in the mitochondria, driven by the highly negative mitochondrial membrane potential. This disrupts the electron transport chain, causing a spike in Reactive Oxygen Species (ROS) and metabolic arrest[2].

  • Apoptosis/Necrosis : Depending on the concentration, the cell either undergoes programmed apoptosis (low dose, ROS-mediated) or rapid necrosis (high dose, lytic membrane rupture).

CytotoxicityPathway QAC DDAB / DDAC Exposure Membrane Lipid Bilayer Intercalation QAC->Membrane Pore Membrane Permeabilization Membrane->Pore Mito Mitochondrial Accumulation Pore->Mito Death Apoptosis / Necrosis Pore->Death High Dose ROS ROS Generation & ATP Depletion Mito->ROS ROS->Death

Mechanistic pathway of QAC-induced cytotoxicity in mammalian cells.

The Counter-Ion Effect: Bromide vs. Chloride

The primary distinction between DDAB and DDAC lies in the counter-ion. Bromide (Br⁻) is larger and less electronegative than chloride (Cl⁻). Consequently, bromide is less strongly hydrated in aqueous solutions.

This leads to two critical physicochemical divergences:

  • Micellization and Liposome Packing : DDAB forms more stable, tightly packed vesicular structures (like liposomes and SLNs) because the less-hydrated bromide ion allows the cationic headgroups to sit closer together without excessive electrostatic repulsion. DDAC, with its highly hydrated chloride ion, tends to form looser micelles and is more prone to rapid dissociation in aqueous media.

  • Cytotoxic Exposure : Because DDAC dissociates more readily into free monomers in solution, it often presents a more acute, immediate lytic threat to cell membranes compared to DDAB, which is frequently sequestered within stable lipid nanoparticle matrices.

Quantitative Cytotoxicity Comparison

The table below synthesizes in vitro cytotoxicity data (IC50 values) across various human cell lines. Note: Toxicity is highly dependent on formulation (free drug vs. nanoparticle-encapsulated).

CompoundCounter-IonPrimary ApplicationIC50 (Caco-2 Cells)IC50 (MCF-7 Cells)Toxicity Profile
DDAB Bromide (Br⁻)LNP/SLN Formulation, Transfection~11.4 µg/mL (in SLNs)~9.6 µg/mL (in SLNs)Moderate; delayed toxicity due to stable lipid integration[1].
DDAC Chloride (Cl⁻)Biocidal Disinfectant, Wood Treatment< 5.0 µg/mL (Free)< 5.0 µg/mL (Free)High acute toxicity; rapid membrane lysis and ROS induction[3].

Data summarized from comparative nanocarrier and toxicological screening studies[1][3].

Self-Validating Experimental Protocol for Cytotoxicity Assessment

To accurately compare the cytotoxicity of DDAB and DDAC, it is insufficient to rely on a single assay. Because these compounds cause both metabolic arrest and membrane rupture, a dual-assay approach using MTT (Metabolic Activity) and LDH Release (Membrane Integrity) is required. This creates a self-validating system: if MTT decreases but LDH does not rise, the QAC is causing mitochondrial stress without lysing the cell. If both occur, the membrane has been compromised.

Step-by-Step Methodology
  • Cell Seeding & Acclimation :

    • Seed the target cell line (e.g., HepG2 or A549) into a 96-well tissue culture plate at a density of 1×104 cells/well.

    • Causality: Allow 24 hours of incubation at 37°C in 5% CO₂. This ensures cells are fully adhered and in the exponential log-growth phase, preventing false positives from seeding stress.

  • Compound Preparation & Treatment :

    • Prepare equimolar serial dilutions of DDAB and DDAC (e.g., 1 µM to 100 µM) in serum-free media.

    • Causality: Serum proteins can bind to cationic surfactants, artificially masking their toxicity. Serum-free conditions ensure the true intrinsic toxicity of the QAC is measured.

    • Expose cells to the treatments for 24 hours.

  • LDH Release Assay (Membrane Integrity) :

    • Transfer 50 µL of the supernatant from each well to a new plate. Add LDH reaction mix and incubate for 30 minutes in the dark.

    • Read absorbance at 490 nm.

  • MTT Assay (Mitochondrial Function) :

    • To the original plate, add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

    • Solubilize crystals with DMSO and read absorbance at 570 nm.

  • Data Synthesis :

    • Calculate the IC50 using non-linear regression. Compare the IC50 derived from metabolic decline (MTT) against the IC50 derived from membrane lysis (LDH).

ProtocolWorkflow Seed 1. Cell Seeding (24h) Treat 2. QAC Treatment (Serum-Free) Seed->Treat Split Supernatant vs. Adherent Cells Treat->Split LDH 3a. LDH Assay (Membrane Lysis) Split->LDH MTT 3b. MTT Assay (Mitochondrial Viability) Split->MTT Analyze 4. Dual IC50 Calculation LDH->Analyze MTT->Analyze

Dual-assay workflow for self-validating QAC cytotoxicity assessment.

Conclusion and Formulation Guidelines

When selecting between DDAB and DDAC, the decision must be driven by the intended application:

  • For Drug Delivery (SLNs, Liposomes) : DDAB is the superior choice. Its bromide counter-ion facilitates tighter packing within lipid bilayers, reducing the concentration of free surfactant monomers in solution. This results in a more controlled, delayed cytotoxic profile that is better tolerated by mammalian cells in vitro and in vivo[1].

  • For Biocidal Applications : DDAC is highly effective. Its chloride counter-ion promotes rapid dissociation and high aqueous mobility, leading to immediate electrostatic interaction with microbial (and mammalian) membranes, causing rapid lysis and high acute toxicity[3].

By understanding the profound impact of the counter-ion on hydration, micellar stability, and membrane interaction kinetics, researchers can rationally select the appropriate quaternary ammonium compound to balance efficacy with biocompatibility.

References

  • Silva, A. et al. "Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs)." MDPI. Available at:[Link]

  • Kwon, J.T. et al. "Effects of Didecyldimethylammonium Chloride (DDAC) on Sprague-Dawley Rats after 13 Weeks of Inhalation Exposure." PMC - NIH. Available at:[Link]

  • Huang, R. et al. "Bioactivity Signatures of Drugs vs. Environmental Chemicals Revealed by Tox21 High-Throughput Screening Assays." Frontiers in Pharmacology. Available at: [Link]

Sources

Comparative

A Comparative Guide to Didecyl(dimethyl)azanium Salts: The Impact of Counter-Ions on Performance

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Role of the Counter-Ion in Quaternary Ammonium Compounds Didecyl(dimethyl)azanium salts—widely known as didecyldimethylammon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of the Counter-Ion in Quaternary Ammonium Compounds

Didecyl(dimethyl)azanium salts—widely known as didecyldimethylammonium (DDA) compounds—are a premier class of cationic surfactants and broad-spectrum biocides. While their antimicrobial efficacy and surface activity are primarily driven by the twin decyl chains and the quaternary nitrogen core, the associated counter-ion (e.g., chloride, bromide, or carbonate) fundamentally dictates their physicochemical behavior, micellization thermodynamics, and material compatibility.

As a Senior Application Scientist, I frequently observe formulations failing not due to the active cationic lipid, but because the counter-ion was mismatched with the application environment. This guide provides an objective, data-driven comparison of three primary DDA variants: Didecyldimethylammonium Chloride (DDAC), Bromide (DDAB), and Carbonate/Bicarbonate (DDACB).

Physicochemical Properties & Micellization Dynamics

The critical micelle concentration (CMC) is a foundational metric for QACs, representing the threshold at which surfactant monomers spontaneously aggregate into micelles. The counter-ion dictates the CMC through its hydration radius and its ability to bind to the Stern layer of the micelle.

  • Chloride (DDAC): The chloride ion is highly hydrated, leading to greater electrostatic repulsion between the cationic headgroups at the micelle surface. This results in a relatively higher CMC.

  • Bromide (DDAB): Bromide is less hydrated than chloride (lower in the Hofmeister series for hydration). It binds more tightly to the micellar interface, effectively neutralizing the headgroup charge and reducing electrostatic repulsion. This allows for tighter packing of the surfactant monomers, lowering the CMC and enabling the formation of larger aggregates, such as vesicles, which are highly prized in nanoparticle drug delivery systems.

  • Carbonate/Bicarbonate (DDACB): The divalent and bulky nature of the carbonate ion introduces unique phase behaviors, providing alkaline buffering capacity while maintaining high solubility.

Table 1: Comparative Physicochemical Profile
CompoundCounter-ionRelative HydrationMicellar PackingPrimary Industrial/Research Applications
DDAC Chloride (Cl⁻)HighLoose (Higher CMC)Benchmark disinfectant, water treatment, wood preservation
DDAB Bromide (Br⁻)LowTight (Lower CMC)Liposomal transfection reagents, biosecurity, nanoparticle formulation
DDACB Carbonate (CO₃²⁻) / Bicarbonate (HCO₃⁻)ModerateIntermediateAnti-corrosive wood preservatives, metallurgy, low-toxicity sanitizers

Antimicrobial Efficacy and Mechanism of Action

The biocidal mechanism of DDA salts is a physical process rather than a metabolic one. The positively charged quaternary nitrogen interacts electrostatically with the negatively charged components of bacterial and fungal cell walls. Subsequently, the hydrophobic twin decyl chains insert into the phospholipid bilayer, causing a loss of structural integrity, intracellular leakage, and cell death.

MOA A Didecyl(dimethyl)azanium Salt (Aqueous Dispersion) B Counter-ion Dissociation (Cl-, Br-, or CO3 2-) A->B Solvation C Electrostatic Attraction to Negatively Charged Membrane B->C Cationic Headgroup D Alkyl Chain Insertion into Phospholipid Bilayer C->D Hydrophobic Interaction E Membrane Disruption & Intracellular Leakage D->E Loss of Structural Integrity

Fig 1: Mechanism of action for didecyl(dimethyl)azanium salts detailing membrane disruption.

While the cationic core drives membrane disruption, the counter-ion modulates the effective concentration of free monomers. Studies have shown that DDAC exhibits robust Minimum Inhibitory Concentration (MIC) values of approximately 1.4 μg/mL against Staphylococcus aureus and 43 μg/mL against Pseudomonas aeruginosa1. DDAB demonstrates comparable efficacy but is particularly noted for its rapid virucidal activity against enveloped viruses in biosecurity contexts . Interestingly, the presence of hard water and organic loads can differentially attenuate the bactericidal activity of these salts depending on whether the counter-ion is chloride or bromide 1.

Table 2: Comparative Antimicrobial Efficacy (MIC ranges)
Pathogen TypeDDAC (μg/mL)DDAB (μg/mL)Notes on Counter-ion Influence
S. aureus (Gram +)~1.4~1.0 - 2.0Both salts exhibit high efficacy; bromide allows slightly faster kill kinetics.
P. aeruginosa (Gram -)~43.0~35.0 - 50.0Efficacy is heavily dependent on water hardness; chloride salts often require chelators (e.g., EDTA).

Corrosivity and Material Compatibility

A critical differentiator among DDA salts is their corrosivity, which dictates their suitability for applications involving metal contact (e.g., surgical instrument sanitization or wood preservatives in contact with steel fasteners).

  • DDAC (Chloride): The chloride ion is highly aggressive toward metals. It penetrates passive oxide films on steel, promoting localized pitting and galvanic corrosion.

  • DDACB (Carbonate/Bicarbonate): The substitution of chloride with carbonate/bicarbonate fundamentally alters the corrosivity profile. DDACB not only exhibits low inherent corrosivity but actively functions as a corrosion inhibitor. The carbonate ions facilitate the formation of a passivating layer on metal surfaces, significantly reducing the anodic dissolution of iron 2, 3.

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the methodologies for assessing the CMC and antimicrobial efficacy of DDA salts.

Protocol 1: Determination of CMC via Conductometry

Causality & Principle: Conductivity measures the presence of free ions in solution. Below the CMC, DDA salts act as strong electrolytes, and conductivity increases linearly with concentration. Once the CMC is reached, monomers aggregate into micelles, and a significant portion of the counter-ions bind to the micelle's Stern layer. This reduces the effective charge and mobility of the system, resulting in a distinct, measurable decrease in the slope of the conductivity-concentration plot.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 50 mM stock solution of the target DDA salt (DDAC, DDAB, or DDACB) in ultrapure deionized water (18.2 MΩ·cm).

  • Serial Dilution: Create a dilution series ranging from 0.01 mM to 10 mM. Ensure temperature equilibration by placing all samples in a thermostated water bath at 25.0 ± 0.1 °C.

  • Calibration: Calibrate the conductivity meter using standard KCl solutions (e.g., 0.01 M and 0.1 M) at 25 °C.

  • Measurement: Measure the specific conductivity (κ) of each solution, starting from the lowest concentration to prevent carryover contamination. Rinse the electrode with ultrapure water and dry it between measurements.

  • Data Analysis (Self-Validation): Plot specific conductivity (κ) against the surfactant concentration (C). Perform linear regression on the two distinct linear regions of the plot. The intersection point of these two lines represents the exact CMC.

Protocol 2: MIC Determination via Broth Microdilution

Causality & Principle: The broth microdilution method provides a quantitative assessment of bacteriostatic activity. By exposing a standardized microbial inoculum to a serial dilution of the DDA salt, researchers can identify the exact concentration threshold required to halt microbial proliferation. The inclusion of positive and negative controls ensures the system is self-validating against contamination or inactive cultures.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the DDA salt in a suitable solvent (e.g., sterile water or a low-concentration ethanol/water mix to ensure solubility).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the DDA salt in Mueller-Hinton broth to achieve a final concentration range of 0.1 μg/mL to 128 μg/mL.

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Adjust the turbidity to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 × 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial suspension to each well.

    • Self-Validation Step: Include a positive control well (broth + bacteria, no biocide) to confirm culture viability, and a negative control well (broth only) to confirm sterility.

  • Incubation: Incubate the microtiter plate at 37 °C for 18–24 hours.

  • Absorbance Measurement: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the DDA salt that results in no statistically significant increase in OD compared to the negative control.

MIC_Workflow N1 Prepare Antimicrobial Stock (DDAC/DDAB/DDACB) N2 Perform Serial Dilutions in Microtiter Plate N1->N2 N4 Inoculate & Incubate (37°C for 18-24 hrs) N2->N4 N3 Prepare Microbial Inoculum (0.5 McFarland Standard) N3->N4 N5 Measure Absorbance (Optical Density at 600 nm) N4->N5 N6 Determine MIC Value (Lowest Conc. w/o Growth) N5->N6

Fig 2: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

References

  • BenchChem Technical Support Team. "A Comparative Analysis of DDAB and Didecyldimethylammonium Chloride (DDAC) for Research and Drug Development." Benchchem.
  • National Institutes of Health (PMC). "Exploring the Correlation of Dynamic Surface Tension with Antimicrobial Activities of Quaternary Ammonium-Based Disinfectants." NIH.gov.
  • USDA Forest Products Laboratory.
  • Google Patents.

Sources

Validation

Validating the Broth Microdilution Method for DDAC Susceptibility Testing: A Comparative Guide

Didecyldimethylammonium chloride (DDAC) is a broad-spectrum quaternary ammonium compound (QAC) utilized extensively in clinical, agricultural, and industrial disinfection. With the rising prevalence of biocide tolerance—...

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Author: BenchChem Technical Support Team. Date: April 2026

Didecyldimethylammonium chloride (DDAC) is a broad-spectrum quaternary ammonium compound (QAC) utilized extensively in clinical, agricultural, and industrial disinfection. With the rising prevalence of biocide tolerance—often mediated by efflux pumps like qacEΔ1—accurate minimum inhibitory concentration (MIC) determination has become critical for drug development and epidemiological surveillance[1].

This guide objectively compares the Broth Microdilution (BMD) method against alternative susceptibility testing formats (Agar Dilution and Disk Diffusion), providing researchers with a self-validating, highly reproducible protocol for evaluating DDAC efficacy.

Methodological Comparison: Why Broth Microdilution is the Gold Standard

Historically, antimicrobial susceptibility testing has relied heavily on agar-based methods. However, testing cationic biocides like DDAC introduces unique physicochemical challenges that necessitate liquid-phase assays.

The Causality Behind Methodological Artifacts

Disk diffusion and agar dilution are highly dependent on the diffusion coefficient of the target molecule through an agar matrix. DDAC is a cationic surfactant; it binds electrostatically to the polyanionic sulfate groups present in standard agar. This matrix-binding severely restricts its diffusion, leading to artificially small zones of inhibition or inflated MIC values that do not correlate with true liquid-phase bactericidal efficacy.

While a comprehensive study evaluating QACs demonstrated an 82.35% agreement between Agar Dilution and Broth Microdilution for DDAC[1], BMD remains the superior choice. BMD ensures uniform, unobstructed contact between the biocide and the bacterial membrane, closely mimicking the liquid-phase dynamics of real-world disinfectant applications. Furthermore, BMD variations (such as the checkerboard assay) serve as the foundational standard for defining synergistic interactions between DDAC and other common disinfectants[2]. Recent advancements have even successfully adapted BMD principles into vacuum-dried microtiter plates for high-throughput biocide screening[3].

Table 1: Comparative Performance of Susceptibility Testing Methods for DDAC
MethodMatrix PhaseDiffusion DependencyDDAC SuitabilityPrimary Limitation for QACs
Broth Microdilution LiquidNoneExcellent Requires precise inoculum standardization to avoid inoculum effects.
Agar Dilution SolidLowModerateElectrostatic binding of DDAC to agar can inflate MIC values.
Disk Diffusion SolidHighPoorPoor diffusion of cationic surfactants yields inaccurate inhibition zones.

Mechanistic Insights: DDAC Action & Resistance Pathways

To design a robust assay, one must understand the mechanism of the test compound. DDAC exerts its bactericidal effect by targeting the negatively charged bacterial cytoplasmic membrane. The initial electrostatic interaction is followed by the intercalation of DDAC's hydrophobic decyl chains into the lipid bilayer. This causes membrane disorganization, leading to the leakage of intracellular macromolecules and eventual cell death[4].

However, sub-lethal exposure can select for resistance mechanisms. Understanding the kinetics of bacterial adaptation at sub-MIC concentrations of DDAC is crucial, as populations can rapidly shift their tolerance profiles[5]. The most notable resistance mechanism is the qacEΔ1 efflux pump, which actively extrudes the biocide and can elevate MICs up to 512 mg/L in Gram-negative pathogens[1].

DDAC_Mechanism DDAC DDAC Molecule (Cationic Surfactant) Membrane Bacterial Membrane (Negatively Charged) DDAC->Membrane Electrostatic Binding Efflux qacEΔ1 Efflux Pump (Resistance Mechanism) DDAC->Efflux Extrusion Disruption Membrane Disorganization & Permeabilization Membrane->Disruption Leakage Macromolecule Leakage Disruption->Leakage Death Cell Death (Bactericidal Effect) Leakage->Death Tolerance Increased MIC (Biocide Tolerance) Efflux->Tolerance

Caption: DDAC mechanism of action and qacEΔ1-mediated resistance pathway.

Experimental Workflow: Validated Broth Microdilution Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It adapts ISO 20776-1 guidelines specifically for cationic biocides, incorporating internal quality control (QC) checks to verify inoculum density—a critical factor, as an "inoculum effect" (too many bacteria) will falsely elevate the DDAC MIC.

Materials Required
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality note: Standardizing divalent cations (Ca²⁺, Mg²⁺) is strictly required because these ions compete with DDAC for binding sites on the bacterial membrane.

  • Test Compound: DDAC stock solution (1024 mg/L in sterile distilled water).

  • Microtiter Plates: 96-well, sterile, flat-bottom polystyrene plates.

Step-by-Step Methodology
  • Preparation of DDAC Serial Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the DDAC working solution (e.g., 1024 mg/L) to well 1.

    • Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and repeat this two-fold serial dilution up to well 10. Discard 50 µL from well 10.

    • Concentration Range: This yields a testing range of 512 mg/L down to 1 mg/L.

  • Inoculum Standardization:

    • Select 3–5 morphologically identical colonies from an overnight agar plate and suspend them in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to create the final inoculum working solution ( 1×106 CFU/mL).

  • Inoculation:

    • Add 50 µL of the inoculum working solution to wells 1 through 11.

    • Well 11 serves as the Positive Growth Control (CAMHB + Bacteria, no DDAC).

    • Well 12 serves as the Negative Sterility Control (CAMHB only, no Bacteria).

    • Final Volume: 100 µL per well. Final Inoculum Density: 5×105 CFU/mL.

  • Self-Validating QC Check (Critical Step):

    • Immediately remove 10 µL from the Positive Growth Control well (Well 11) and dilute it in 990 µL of saline. Spread 100 µL of this dilution onto an agar plate.

    • Validation: After incubation, this plate must yield approximately 50 colonies, proving the starting inoculum was exactly 5×105 CFU/mL. If the count deviates by >20%, the MIC results must be discarded.

  • Incubation & Readout:

    • Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours.

    • Determine the MIC as the lowest concentration of DDAC that completely inhibits visible bacterial growth (turbidity).

BMD_Workflow Start Bacterial Culture Prep (0.5 MacFarland) Dilution DDAC Serial Dilution (1.0 - 512 mg/L) Start->Dilution Inoculation Plate Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C for 18-24h) Inoculation->Incubation Validation CFU Count Validation (Self-Validating QC) Inoculation->Validation QC Check Readout Visual/Optical Readout (Determine MIC) Incubation->Readout

Caption: Step-by-step workflow for the Broth Microdilution method.

Benchmark Data: Comparative Efficacy

When validating the BMD assay in your laboratory, your results should align with established epidemiological benchmarks. The table below summarizes expected DDAC MIC ranges across key pathogens based on recent surveillance data[1][5].

Table 2: Benchmark DDAC MIC Values across Key Pathogens
OrganismStrain ProfileTypical DDAC MIC Range (mg/L)Expected Assay Behavior
Escherichia coliWild Type0.5 - 6.0Highly susceptible; rapid membrane permeabilization.
Klebsiella pneumoniaeqacEΔ1-positive256 - 512Highly tolerant; active efflux outpaces DDAC influx.
Enterococcus faeciumClinical Isolate2.0 - 8.0Moderate susceptibility; consistent BMD readout.
Bacillus cereusSpore-forming0.8 - 1.5 (Vegetative)Sub-MIC exposure triggers rapid adaptation kinetics.

References

  • Zou, L., et al. "Evaluation of agar dilution and broth microdilution methods to determine the disinfectant susceptibility." The Journal of Antibiotics, 2015. Available at:[Link]

  • Pedreira, A., et al. "Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations." Frontiers in Microbiology, 2022. Available at:[Link]

  • Schug, A.R., et al. "Evaluation of a Newly Developed Vacuum Dried Microtiter Plate for Rapid Biocide Susceptibility Testing of Clinical Enterococcus faecium Isolates." Microorganisms (MDPI), 2020. Available at:[Link]

  • Cowley, N., et al. "Synergism versus Additivity: Defining the Interactions between Common Disinfectants." Applied and Environmental Microbiology (PMC), 2015. Available at:[Link]

  • Shirai, A., et al. "Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells." Biocontrol Science (ResearchGate), 2007. Available at:[Link]

Sources

Comparative

Publish Comparison Guide: Environmental Impact Assessment of Didecyl(dimethyl)azanium Phosphate vs. Alternative Biocides

Executive Summary For researchers, environmental scientists, and drug development professionals, selecting the appropriate biocide requires balancing antimicrobial efficacy with environmental stewardship. Didecyl(dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers, environmental scientists, and drug development professionals, selecting the appropriate biocide requires balancing antimicrobial efficacy with environmental stewardship. Didecyl(dimethyl)azanium phosphate (commonly referred to as didecyldimethylammonium phosphate, or DDAP) is a potent quaternary ammonium compound (QAC). While its chloride counterpart (DDAC) is ubiquitous, the phosphate salt is increasingly utilized for its unique formulation properties, such as reduced metal corrosivity.

This guide provides an objective, data-driven comparison of DDAP against alternative biocidal classes—including Essential Oils (EOs), Triclosan, and Isothiazolinones—focusing on environmental fate, aquatic toxicity, and the promotion of antimicrobial resistance (AMR). Furthermore, it provides self-validating experimental protocols designed to accurately assess the environmental impact of cationic biocides.

Mechanistic Overview: The DDA+ Cation and Phosphate Anion

The biocidal efficacy and environmental behavior of DDAP are dictated by its dissociation into the didecyldimethylammonium (DDA+) cation and the phosphate anion.

The DDA+ cation is a permanently charged, amphiphilic molecule. Its mechanism of action relies on electrostatic interactions: the positively charged azanium headgroup binds rapidly to the negatively charged bacterial cell wall or viral envelope. Subsequently, the twin decyl (C10) hydrophobic chains intercalate into the lipid bilayer. This physical disruption compromises membrane integrity, leading to cytoplasmic leakage and rapid cell death 1[1].

Unlike halide counter-ions (e.g., chloride), the phosphate anion provides intrinsic buffering capacity and mitigates the pitting corrosion typically associated with QACs on metallic industrial surfaces. However, once dissociated in the environment, the ecological toxicity is driven entirely by the DDA+ cation.

MOA A DDA+ Cation B Electrostatic Attraction to Cell Wall A->B C Membrane Intercalation (Hydrophobic Tails) B->C D Cytoplasmic Leakage & Cell Death C->D E Phosphate Anion F Corrosion Inhibition & Buffering E->F

Diagram 1: Mechanistic pathway of Didecyl(dimethyl)azanium phosphate biocidal action.

Environmental Fate and Ecotoxicity Profile

As an application scientist evaluating QACs, it is critical to recognize that DDAP is classified among chemicals of emerging concern (CECs) due to its environmental persistence and high biological activity 2[2].

  • Wastewater Accumulation: Approximately 75% of QACs used in consumer and industrial applications are ultimately discharged into wastewater treatment plants (WWTPs) 3[3]. Because the DDA+ cation is highly cationic, it strongly adsorbs to negatively charged biosolids and sludge 4[4]. This sequestration limits its bioavailability for microbial degradation, leading to persistence in anaerobic digesters and sediments 5[5].

  • Aquatic Ecotoxicity: DDAP exhibits severe toxicity to aquatic life. The LC50 values for sensitive aquatic species (such as algae and crustaceans) are frequently in the low microgram per liter (µg/L) range, with No Observed Effect Concentrations (NOECs) falling below 1 µg/L 1[1].

  • Antimicrobial Resistance (AMR): A significant secondary environmental impact of DDAP is its potential to drive AMR. Sub-inhibitory concentrations of QACs in WWTP effluents exert selective pressure on microbial communities, upregulating efflux pumps and promoting the horizontal transfer of antibiotic resistance genes 5[5].

Comparative Environmental Impact Analysis

To contextualize DDAP's environmental footprint, we must evaluate it against other major biocide classes.

  • Essential Oils (EOs): EOs offer an 82–89% reduction in freshwater ecotoxicity and human toxicity compared to QACs. However, this comes with a severe environmental trade-off: EO production is highly energy-intensive. Life Cycle Assessments (LCAs) indicate that EO-based biocides exhibit an 81% higher Global Warming Potential (GWP) than QACs 3[3]. Furthermore, their high volatility necessitates frequent reapplication.

  • Triclosan: Historically used in similar applications, Triclosan is a known endocrine disruptor with high bioaccumulative potential. While DDAP is highly toxic to aquatic life, it lacks the systemic endocrine-disrupting properties of Triclosan, making DDAP preferable from a mammalian toxicity standpoint.

  • Isothiazolinones (e.g., BIT, MIT): These compounds degrade more rapidly in the environment than QACs, reducing long-term accumulation risks. However, they are potent skin sensitizers, posing significant occupational health hazards during formulation.

Table 1: Comparative Environmental Impact Metrics
Biocide ClassAquatic Toxicity (LC50)Environmental PersistenceAMR Promotion RiskPrimary Environmental Drawback
DDAP (QAC) < 1 mg/L (High)High (Adsorbs to sludge)High (Sub-inhibitory levels)Aquatic toxicity & AMR
Essential Oils > 10 mg/L (Low)Low (Volatile/Biodegradable)LowHigh Global Warming Potential
Triclosan < 1 mg/L (High)High (Bioaccumulative)High (Cross-resistance)Endocrine disruption
Isothiazolinones 1 - 10 mg/L (Moderate)Low to ModerateLowHigh occupational sensitization

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, evaluating the environmental impact of DDAP requires protocols that account for its unique physicochemical properties. Standard assays often fail because they do not account for the rapid physical adsorption of cationic surfactants.

Workflow Step1 1. Sludge Acclimation (Sub-lethal DDAP Dosing) Step2 2. Phase Separation (Centrifugation at 2h, 4h, 24h) Step1->Step2 Step3 3. Aqueous Analysis (LC-MS/MS for Free DDAP) Step2->Step3 Supernatant Step4 4. Solid Extraction (Acidified Methanol Sonication) Step2->Step4 Pellet Step5 5. Mineralization Check (CO2 Evolution Tracking) Step4->Step5 Confirm true degradation

Diagram 2: Self-validating workflow for separating DDAP adsorption from true biodegradation.

Protocol 1: Differentiating Adsorption from Biodegradation in Activated Sludge

Causality & Rationale: If a researcher only measures the disappearance of DDAP from the aqueous phase of a sludge reactor, they will falsely conclude rapid biodegradation. In reality, the DDA+ cation is merely sequestering into the solid biomass. A self-validating mass-balance approach is mandatory.

  • Acclimation: Expose activated sludge to sub-lethal DDAP concentrations (10 µg/L) for 14 days to enrich degrading microbial consortia (e.g., Pseudomonas spp.).

  • Spiking & Sampling: Spike test vessels with 1 mg/L DDAP. Withdraw 10 mL aliquots at 2, 4, and 24 hours.

  • Phase Separation: Centrifuge aliquots at 4,000 x g for 15 minutes to separate the aqueous supernatant from the solid pellet.

  • Aqueous Quantification: Analyze the supernatant via LC-MS/MS to determine the free, bioavailable DDAP fraction.

  • Solid Phase Extraction (The Validation Step): Extract the solid pellet using acidified methanol (0.1% formic acid) and sonication for 30 minutes. Quantify via LC-MS/MS to calculate the physically adsorbed fraction.

  • Mineralization Confirmation: Track CO2 evolution over 28 days (OECD 301B). True biodegradation only occurs if the carbon from DDAP is mineralized into CO2, closing the mass balance.

Protocol 2: Acute Aquatic Toxicity Assay (Daphnia magna)

Causality & Rationale: Standard borosilicate glass possesses negatively charged silanol groups. DDA+ will rapidly bind to the glass walls of the test vessel, artificially lowering the exposure concentration for the organisms. This leads to an overestimation of the LC50 (making the biocide appear safer than it is).

  • Vessel Preparation: Pre-treat all glass test beakers with a silanizing agent (e.g., dimethyldichlorosilane) to neutralize surface charges and prevent cation binding.

  • Concentration Gradient: Prepare DDAP concentrations ranging from 0.1 to 100 µg/L in reconstituted hard water.

  • Exposure: Introduce 20 neonate Daphnia magna (<24h old) per concentration.

  • Analytical Verification (The Validation Step): Take water samples at T=0 and T=48h. Verify the actual dissolved DDAP concentration using LC-MS/MS. The nominal (calculated) concentration must never be used for LC50 calculations with QACs.

  • Observation: Monitor and record immobilization at 24h and 48h to calculate the precise LC50 via Probit analysis.

Conclusion

Didecyl(dimethyl)azanium phosphate (DDAP) is a highly effective biocide that offers distinct formulation advantages over its chloride counterparts, particularly regarding corrosion inhibition. However, its environmental profile requires strict management. While it avoids the endocrine-disrupting legacy of Triclosan and the immense carbon footprint of Essential Oils, its propensity to adsorb to wastewater sludge, its extreme aquatic toxicity, and its potential to foster antimicrobial resistance demand rigorous, analytically verified environmental monitoring.

References

  • Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C)
  • Source: Royal Society of Chemistry (RSC)
  • Environmental Trade-Offs Between Essential Oil and Quaternary Ammonium Biocides in Cultural Heritage Conservation Source: MDPI URL
  • Source: American Chemical Society (ACS)
  • Quaternary Ammonium Compounds (QACs)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling didecyl(dimethyl)azanium;phosphate

Comprehensive Safety and Operational Guide for Didecyl(dimethyl)azanium;phosphate As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-val...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Didecyl(dimethyl)azanium;phosphate

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, field-proven framework for handling didecyl(dimethyl)azanium;phosphate (CAS: 645418-37-7)[1]. Standard chemical hygiene plans often fail to account for the unique physicochemical behavior of quaternary ammonium compounds (QACs). This guide bridges the gap between basic safety data and advanced laboratory logistics, ensuring both scientific integrity and operational safety.

Mechanistic Hazard Profile: Understanding the Threat

To handle didecyl(dimethyl)azanium;phosphate safely, personnel must first understand the mechanistic basis of its toxicity.

The molecule features a positively charged azanium (nitrogen) headgroup paired with two highly hydrophobic decyl chains. This amphiphilic architecture allows the compound to act as a potent cationic surfactant. Upon contact with biological tissues, the hydrophobic tails readily intercalate into the lipid bilayers of cell membranes, while the cationic headgroup disrupts the electrostatic balance of the cell surface. This leads to rapid leakage of intracellular contents, cell lysis, and irreversible tissue necrosis.

Consequently, didecyl(dimethyl)azanium;phosphate is classified as a severe skin corrosive (H314) and causes serious eye damage (H318)[2]. Furthermore, because it non-specifically disrupts the membranes of aquatic microorganisms and gills of fish, it is highly toxic to aquatic life (H400/H410), necessitating rigorous environmental containment[2].

Personal Protective Equipment (PPE) Specifications

Because QACs act as potent surfactants, standard laboratory attire is insufficient. The following PPE system must be employed to establish an impermeable chemical barrier[3].

PPE CategorySpecification & MaterialCausal Justification
Eye & Face Unvented chemical splash goggles paired with a full-face shield.Protects against micro-aerosols and splashes. The surfactant nature of the chemical can cause immediate, irreversible corneal opacity upon contact[2].
Hand Protection Heavy-duty Nitrile or Neoprene gloves (Minimum thickness: 0.4 mm). Double-gloving is mandatory.Latex is highly permeable to many surfactants and offers inadequate chemical resistance. Nitrile and Neoprene provide a robust barrier against lipid-soluble compounds[3].
Body Protection Tyvek® chemical-resistant suit or a heavy-duty rubberized apron over a standard lab coat.Prevents dermal exposure. Standard cotton lab coats will absorb the liquid, holding the corrosive agent directly against the skin[2].
Respiratory NIOSH-approved half-mask respirator with P100 particulate filters and organic vapor cartridges.Inhalation of QAC dust or aerosols causes severe respiratory tract burns and asthma-like symptoms (H334)[2].

Operational Workflow & Handling Protocol

To ensure operational safety, follow this step-by-step methodology when formulating or transferring didecyl(dimethyl)azanium;phosphate:

  • Engineering Controls Verification: Prior to opening the container, ensure work is conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 fpm. Verify that the nearest emergency eyewash station and safety shower have been flushed and are within a 10-second unobstructed path[3].

  • Material Transfer: Use closed-system transfers or anti-static spatulas for solids to minimize aerosolization. If diluting a concentrated liquid formulation, always add the chemical to the water—never water to the chemical—to prevent exothermic splattering.

  • Agitation Control: Mix solutions using a magnetic stirrer at low RPM. Do not vigorously shake or vortex. Due to its surfactant properties, vigorous agitation will induce massive foaming, increasing the risk of aerosolization and container overflow.

  • Decontamination of Equipment: Post-operation, wipe down all spatulas, beakers, and surfaces with a 70% isopropyl alcohol solution, followed by a thorough rinse with deionized water.

Spill Response and Neutralization Plan

In the event of a spill, standard chemical neutralization (e.g., using strong acids or bases) is ineffective and dangerous for QACs. You must rely on physical adsorption and containment.

  • Evacuation & Containment: Immediately evacuate personnel from the immediate vicinity. Block all nearby floor drains. Didecyl(dimethyl)azanium;phosphate is profoundly toxic to aquatic ecosystems and must not enter the municipal water supply[2].

  • Adsorption & Deactivation: Do not use water jets , as this will cause uncontrollable foaming and expand the contamination zone[2]. Instead, aggressively cover the spill with an inert, highly porous absorbent such as bentonite clay , vermiculite, or dry sand. Bentonite is specifically recommended because its layered silicate structure physically sequesters and inactivates the cationic surfactant molecules, effectively neutralizing their biological toxicity[4].

  • Mechanical Collection: Allow 10-15 minutes for complete adsorption. Using non-sparking plastic scoops, collect the saturated absorbent and place it into a high-density polyethylene (HDPE) hazardous waste drum[5].

  • Secondary Wash: Wash the spill area with a mild, non-ionic detergent solution. Mop up the residue and dispose of the mop head directly into the hazardous waste drum.

Disposal Plan

  • Waste Segregation: Never mix QAC waste with strong oxidizing agents or anionic surfactants, which can cause dangerous exothermic reactions or release toxic gases[6].

  • Labeling: Label all drums clearly as "Hazardous Waste - Corrosive/Environmentally Toxic (Contains Didecyldimethylammonium phosphate)".

  • Professional Destruction: The only acceptable method of disposal is high-temperature incineration managed by a licensed hazardous waste facility[5]. Do not attempt to flush trace amounts down the sink.

Workflow Visualization

SpillResponse Start Spill Detected: Didecyl(dimethyl)azanium;phosphate Assess Assess Spill Volume Start->Assess Small Small Spill (< 1L) Benchtop Protocol Assess->Small Volume < 1L Large Large Spill (> 1L) Evacuate & Call EHS Assess->Large Volume > 1L PPE Don PPE: Chemical-Resistant Suit, Face Shield, Nitrile/Neoprene Small->PPE Lab Personnel Large->PPE EHS Response Contain Containment: Block Drains (Highly Aquatic Toxic) PPE->Contain Neutralize Adsorption & Neutralization: Apply Bentonite Clay / Vermiculite Contain->Neutralize Collect Collect in Sealable HDPE Hazardous Waste Container Neutralize->Collect Dispose Disposal via Licensed Incineration Facility Collect->Dispose

Spill Response Workflow for Didecyl(dimethyl)azanium;phosphate.

References

  • Chemsrc - didecyl(dimethyl)azanium,phosphate | CAS#:645418-37-7. Available at: [Link]

  • Brand.de - SAFETY DATA SHEET: didecyldimethylammonium chloride. Available at: [Link]

  • Pennsylvania Department of Environmental Protection - SAFETY DATA SHEET H-130M. Available at:[Link]

  • Agrinet - MATERIAL SAFETY DATA SHEET - Didecyldimethylammonium chloride. Available at:[Link]

  • National Institutes of Health (NIH) - Assessment of didecyldimethylammonium chloride as a ballast water treatment method (Bentonite Neutralization). Available at:[Link]

Sources

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